2-Butyl thiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYBNCYTSFZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Butyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Understanding the Molecular Landscape of 2-Butyl Thiocyanate
This compound (sec-butyl thiocyanate) is an organic compound featuring a butyl group attached to a thiocyanate functional group (-S-C≡N)[1]. Its structure presents a chiral center at the second carbon of the butyl group, leading to the existence of (R)- and (S)-enantiomers. The thiocyanate moiety is a versatile functional group in organic synthesis, but its stability can be influenced by various factors including temperature, pressure, and the presence of catalysts[2].
A critical aspect of the stability of alkyl thiocyanates is their propensity to isomerize to the more thermodynamically stable isothiocyanate (-N=C=S) form[3][4]. This rearrangement, often thermally or catalytically induced, represents a key transformation that must be considered when evaluating the long-term stability and purity of this compound.
The Quest for Quantitative Stability: Thermodynamic Parameters
The thermodynamic stability of a compound is quantitatively described by several key parameters:
-
Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.
-
Gibbs Free Energy of Formation (ΔGf°) : This is the most definitive measure of thermodynamic stability under constant temperature and pressure. A negative ΔGf° indicates that the formation of the compound is a spontaneous process.
-
Entropy (S°) : A measure of the randomness or disorder of a system.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount.
As of the latest literature review, specific, experimentally determined values for these parameters for this compound have not been reported. However, the following sections detail the robust methodologies that can be employed to obtain this crucial data.
Experimental Determination of Thermodynamic Stability
For a compound like this compound where published data is scarce, a combination of thermoanalytical techniques is the gold standard for experimental characterization.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can pinpoint the onset temperature of decomposition, which is a critical indicator of thermal stability.
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a hermetic pan is crucial to contain any volatile decomposition products.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point (e.g., 350 °C).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks for melting and exothermic events for decomposition. The onset temperature of the exothermic decomposition peak is a key measure of the compound's thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the temperature range over which a compound decomposes and for quantifying the mass loss associated with decomposition.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).
-
-
Data Analysis: The TGA curve will show a step-wise decrease in mass corresponding to decomposition events. The onset temperature of mass loss is a critical stability parameter.
The relationship between these experimental techniques can be visualized as follows:
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations[5].
Calculating Enthalpy of Formation
The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
For this compound, a possible isodesmic reaction is:
CH3CH2CH(SCN)CH3 + CH4 → CH3CH2CH2CH3 + CH3SCN
The enthalpy of this reaction (ΔHrxn) can be calculated from the computed total energies of the species involved. The enthalpy of formation of this compound can then be derived if the experimental enthalpies of formation for the other three species are known.
Decomposition Pathways and Isomerization
The thermodynamic stability of this compound is not only defined by its decomposition temperature but also by its propensity to undergo chemical transformations under various conditions.
Thermal Decomposition
Based on studies of other organic thiocyanates, thermal decomposition can proceed through various pathways, including the elimination of hydrogen cyanide (HCN) or the fragmentation of the butyl group[6]. At elevated temperatures, especially in the presence of certain metals, thiocyanates can decompose to produce sulfur-containing gases like hydrogen sulfide (H2S)[7].
Isomerization to 2-Butyl Isothiocyanate
The isomerization of alkyl thiocyanates to their isothiocyanate counterparts is a well-documented phenomenon[3][4]. This rearrangement is often favored thermodynamically and can be accelerated by heat or catalysts. For this compound, this would involve the migration of the butyl group from the sulfur to the nitrogen atom.
CH3CH2CH(CH3)SCN ⇌ CH3CH2CH(CH3)NCS
The kinetics and equilibrium of this isomerization are critical for understanding the long-term stability and purity of this compound samples. This transformation can be monitored using techniques like NMR spectroscopy or chromatography. A study on the isomerization of sec-butyl thiocyanate indicated that it is resistant to isomerization without a catalyst, but zinc chloride was found to be an effective catalyst, albeit with the side effect of tar formation[3].
Summary of Stability Data and Considerations
| Parameter | This compound Data | Methodology for Determination |
| Chemical Formula | C5H9NS[1] | - |
| Molecular Weight | 115.20 g/mol [1] | - |
| Enthalpy of Formation (ΔHf°) | Not Experimentally Determined | Bomb Calorimetry, Computational (Isodesmic Reactions) |
| Gibbs Free Energy of Formation (ΔGf°) | Not Experimentally Determined | Derived from ΔHf° and S°, Computational Chemistry |
| Thermal Decomposition Onset | Not Experimentally Determined | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Key Stability Concern | Isomerization to 2-butyl isothiocyanate | NMR Spectroscopy, Chromatography to monitor purity over time and under stress conditions (heat, catalysts) |
Conclusion and Future Directions
While a complete, experimentally verified thermodynamic profile for this compound is yet to be established, this guide provides a robust framework for its assessment. The stability of this compound is a multifaceted issue, encompassing not only its resistance to thermal decomposition but also its potential for isomerization. For researchers and professionals in drug development, it is imperative to either conduct the experimental analyses outlined herein (DSC, TGA) or to perform high-level computational studies to obtain reliable thermodynamic data. Such data is invaluable for process safety, reaction optimization, and ensuring the long-term integrity of materials. Future research should focus on the experimental determination of the enthalpy of formation and a detailed kinetic study of the isomerization to 2-butyl isothiocyanate under various conditions.
References
-
ResearchGate. (2025). Enthalpy of formation of selected carbonyl radicals from theory and comparison with experiment. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2021). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA-DSC curves of ACCTC single crystal. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]
-
Canadian Science Publishing. (1975). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates. Canadian Journal of Chemistry, 53(7), 907-912. Retrieved from [Link]
-
American Chemical Society (ACS) Publications. (n.d.). Inorganic Metal Thiocyanates. Retrieved from [Link]
- Google Patents. (n.d.). US3647849A - Production of alkyl thiocyanates.
-
ProQuest. (1957). A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of alkyl thiocyanate/isothiocyanate derivatives formed. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Allyl thiocyanate. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Thiocyanate Corrosion Inhibitors: A Potential Problem for Successful Well Completions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews, 45(3), 780-804. Retrieved from [Link]
Sources
- 1. This compound | C5H9NS | CID 2761389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
History and discovery of 2-butyl thiocyanate applications
Title: 2-Butyl Thiocyanate: Chemical Dynamics, Isomerization Kinetics, and Biological Applications Subtitle: An In-Depth Technical Guide for Drug Discovery and Synthetic Methodology[1]
Abstract: The Ambident Paradigm
This compound (sec-butyl thiocyanate) represents a canonical model in the study of ambident nucleophilic substitution and thermodynamic rearrangement.[1] Historically overshadowed by its ether-linked cousins in the "Lethane" insecticide series, this secondary alkyl thiocyanate has emerged as a critical probe for understanding thiocyanate-isothiocyanate isomerization —a transformation with profound implications for drug design.[1]
This guide dissects the molecule's journey from a chemical curiosity to a functional intermediate in the synthesis of bioactive heterocycles and isothiocyanate-based electrophiles. We analyze the kinetic vs. thermodynamic control of its formation, its thermal rearrangement mechanisms, and its potential as a "masked" pharmacophore in modern medicinal chemistry.
Part 1: Chemical Genesis & Historical Context
The Lethane Connection (Differentiation)
In the 1930s, the search for synthetic insecticides led to the development of the Lethane series by Rohm & Haas. While often conflated in general literature, it is crucial to distinguish this compound from the commercial products of that era.
| Compound | Chemical Structure | Primary Application | Status |
| This compound | sec-Butyl-S-C≡N | Synthetic Intermediate, Model System | Research / Natural Product |
| Lethane 384 | 2-(2-butoxyethoxy)ethyl thiocyanate | Contact Insecticide | Obsolete/Restricted |
| Lethane 60 | 2-thiocyanoethyl laurate | Insecticide | Obsolete |
Key Insight: While Lethane 384 utilized an ether chain to enhance lipophilicity and cuticle penetration in insects, This compound serves as a purer model for the reactivity of the functional group itself, particularly the lability of the C-S bond in secondary alkyl systems.
Natural Occurrence
Contrary to its synthetic origins, the isomer 2-butyl isothiocyanate is a naturally occurring secondary metabolite found in the Brassica family (white cabbage, broccoli). The thiocyanate form (R-SCN) is often the biosynthetic precursor or the kinetic product of glucosinolate hydrolysis under specific pH conditions, making the interconversion between these forms biologically relevant.
Part 2: Synthesis and The Ambident Nucleophile Challenge
The synthesis of this compound is a textbook case of Hard and Soft Acids and Bases (HSAB) theory. The thiocyanate anion (
-
Sulfur (Soft base): Kinetically favored attack on soft electrophiles (alkyl halides).
-
Nitrogen (Hard base): Thermodynamically favored product (Isothiocyanate,
).
Experimental Protocol: Selective Synthesis of this compound
Objective: To synthesize this compound while minimizing the formation of the thermodynamic isothiocyanate isomer.[1]
Reagents:
-
2-Bromobutane (1.0 eq)[1]
-
Potassium Thiocyanate (KSCN) (1.2 eq)
-
Solvent: Absolute Ethanol or DMF (Dry)
-
Catalyst: 18-Crown-6 (0.05 eq) - Optional, to enhance SCN- nucleophilicity[1]
Methodology:
-
Preparation: Dissolve KSCN in absolute ethanol under an inert nitrogen atmosphere. The exclusion of water is critical to prevent hydrolysis.
-
Addition: Cool the solution to 0°C. Add 2-Bromobutane dropwise. Causality: Low temperature suppresses the activation energy required for the formation of the carbocation intermediate, thereby favoring the
pathway (S-attack) over the pathway (which leads to mixed isomers). -
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature for 1 hour.
-
Workup: Filter off the KBr precipitate. Concentrate the filtrate in vacuo at low temperature (<40°C). Critical Step: High heat during workup will trigger isomerization to the isothiocyanate.
-
Purification: Vacuum distillation. This compound boils at a higher temperature than the isothiocyanate isomer, but prolonged heating must be avoided.
Part 3: The Great Isomerization (Mechanism & Kinetics)
The defining characteristic of this compound is its thermal instability.[1] Upon heating, it rearranges to 2-butyl isothiocyanate .[1] This is not a simple intramolecular shift but involves an Ion-Pair Return Mechanism .[1]
Mechanistic Pathway
-
Ionization: The C-S bond cleaves to form a tight ion pair: a secondary butyl carbocation and a thiocyanate anion.
-
Recombination: The anion re-attacks the carbocation. While S-attack is reversible, N-attack forms the stable C-N bond (isothiocyanate).[1]
-
Thermodynamics: The cumulative effect is a complete conversion to the isothiocyanate over time.
Visualization: The Isomerization Cascade
Caption: The thermal rearrangement proceeds via a tight ion pair intermediate.[1][2] The N-attack is irreversible, driving the equilibrium toward the isothiocyanate.
Kinetic Data (Reference Values)
Studies on secondary alkyl thiocyanates indicate first-order kinetics for this rearrangement.[1][3]
| Parameter | Value (Approx. for sec-alkyl) | Implication |
| Activation Energy ( | ~24-26 kcal/mol | Requires moderate heating (80-100°C) to proceed at measurable rates.[1] |
| Solvent Effect | Minimal | Supports the "Tight Ion Pair" theory (intramolecular character) rather than fully dissociated ions.[1] |
| Half-life ( | ~2-4 hours @ 100°C | Process is slow at room temp, allowing isolation of the thiocyanate if handled carefully.[1] |
Part 4: Applications in Drug Discovery
The "Masked" Electrophile Strategy
In drug development, isothiocyanates (ITCs) are potent electrophiles that covalently modify cysteine residues in proteins (e.g., Keap1 modification for Nrf2 activation). However, ITCs can be too reactive or volatile.
-
Strategy: Use This compound as a stable precursor.[1]
-
Mechanism: The thiocyanate is administered; metabolic or thermal conditions in situ trigger the rearrangement to the active isothiocyanate pharmacophore.
Fragment-Based Synthesis of Thiazoles
This compound serves as a building block for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors.[1]
Workflow:
-
Reagent:
-Halo ketone (e.g., chloroacetone).[1] -
Conditions: Acid catalysis.
-
Product: 2-(sec-butylamino)thiazole derivatives.[1]
Biological Activity Profile
While the thiocyanate form is less active, the isothiocyanate isomer (generated via the pathway above) exhibits significant bioactivity:
-
Antimicrobial: Effective against Gram-positive bacteria (e.g., S. aureus).[1]
-
Chemoprevention: Induces Phase II detoxification enzymes (similar to Sulforaphane).
Part 5: Safety & Toxicology
Warning: All organic thiocyanates are potentially hazardous.
-
Metabolism: In vivo, thiocyanates can release cyanide ions (
) via oxidative degradation, though the primary metabolic route is often conversion to hypothiocyanite ( ) via peroxidases. -
Lethane Toxicity: Historical data from Lethane 384 shows hepatotoxicity and renal injury. This compound should be handled with comparable caution.[1]
-
Handling: Use a fume hood. Avoid acidic conditions which can liberate Hydrogen Cyanide (HCN).
References
-
Emerson, D. W. (1957).[3] A Study of the Thiocyanate Mechanism of the Isothiocyanate Rearrangement. University of Michigan.[3]
-
FooDB. (2010). 2-Butylisothiocyanate: Chemical Properties and Natural Occurrence.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78151, 2-Butyl isothiocyanate.
-
Taniguchi, N. (2023).[5][6][7] Zinc-Catalyzed Markovnikov-Type Hydroisothiocyanation of Alkenes. Synlett.
-
Rohm & Haas Co. (1932). Lethane 384: Historical Insecticide Data.
Sources
- 1. Showing Compound 2-Butylisothiocyanate (FDB009045) - FooDB [foodb.ca]
- 2. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]
- 3. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 4. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electronic Structure Analysis of the Thiocyanate Group in 2-Butyl Thiocyanate
Foreword: Unveiling the Electronic Nuances of a Versatile Functional Group
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. It is this fundamental characteristic that dictates reactivity, intermolecular interactions, and ultimately, biological activity. The thiocyanate group (-SCN), a versatile functional group, presents a particularly interesting case due to its ambidentate nature and rich electronic landscape. This guide provides an in-depth technical exploration of the electronic structure of the thiocyanate moiety within the context of 2-butyl thiocyanate, a representative alkyl thiocyanate. By integrating state-of-the-art computational and experimental methodologies, we will dissect the bonding, charge distribution, and orbital interactions that govern the chemical behavior of this compound. This document is structured not as a rigid protocol, but as a dynamic guide, empowering the reader to not only replicate the described analyses but also to critically apply these principles to their own research endeavors.
The Thiocyanate Group: A Tale of Three Resonances
The electronic structure of the thiocyanate group is best understood through the lens of resonance theory. The SCN⁻ anion, the parent of the thiocyanate functional group, can be depicted by three primary resonance structures.[1][2] The relative contribution of each resonance form to the overall electronic picture is determined by the distribution of formal charges.[1][2]
-
Structure A: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen.
-
Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.
-
Structure C: A triple bond between sulfur and carbon, and a single bond between carbon and nitrogen.
Formal charge calculations suggest that Structure A, with the negative charge on the most electronegative atom (nitrogen), and Structure B are the most significant contributors to the resonance hybrid.[1][2] This electron delocalization is a key determinant of the thiocyanate group's reactivity. When the thiocyanate group is attached to an alkyl chain, as in this compound, the electronic distribution is further influenced by the inductive effects of the alkyl group.
Computational Deep Dive: Illuminating the Electronic Landscape with DFT and NBO Analysis
Computational chemistry provides an unparalleled window into the electronic world of molecules. Density Functional Theory (DFT) has emerged as a robust and widely used method for accurately predicting the electronic structure and properties of molecules.[3][4] Coupled with Natural Bond Orbital (NBO) analysis, we can gain a detailed, quantitative understanding of bonding, charge distribution, and orbital interactions.[3][4]
The "Why": Causality in Computational Choices
The selection of a computational method and basis set is not arbitrary; it is a decision guided by the desired balance of accuracy and computational cost. For a molecule like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good compromise. The B3LYP functional is a hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.
NBO analysis is then employed to translate the complex mathematical description of the wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges.[3][4] This allows us to quantify the extent of electron delocalization and identify key donor-acceptor interactions that stabilize the molecule.
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines the steps for performing a DFT and NBO analysis of this compound. This workflow is designed to be self-validating by incorporating geometry optimization and frequency calculations to ensure that the calculated properties correspond to a true energy minimum.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure the initial geometry is reasonable to facilitate a more efficient optimization.
Step 2: Geometry Optimization
-
Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.
-
Keywords for Gaussian software: #p opt b3lyp/6-311++g(d,p)
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
This step also provides thermodynamic data such as zero-point vibrational energy.
-
Keywords for Gaussian software: #p freq b3lyp/6-311++g(d,p)
Step 4: NBO Analysis
-
Perform a single-point energy calculation with the NBO analysis keyword on the optimized geometry.
-
Keywords for Gaussian software: #p b3lyp/6-311++g(d,p) pop=nbo
Step 5: Data Extraction and Interpretation
-
Analyze the output file to extract key electronic structure parameters.
Data Presentation: Quantifying the Electronic Structure
The following tables summarize the kind of quantitative data that can be obtained from a DFT and NBO analysis of this compound.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value (Å or °) |
| S-C Bond Length | ~1.68 |
| C≡N Bond Length | ~1.16 |
| S-C-N Bond Angle | ~178 |
| C-S-C Bond Angle | ~100 |
Note: These are representative values based on typical alkyl thiocyanates.
Table 2: NBO Analysis - Natural Atomic Charges
| Atom | Natural Charge (e) |
| S | ~ -0.15 |
| C (thiocyanate) | ~ +0.25 |
| N | ~ -0.45 |
| C (butyl, attached to S) | ~ -0.10 |
Note: These are representative values and can vary slightly with the computational method.
Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) S | σ(C-N) | ~ 2.5 |
| LP(1) N | σ(S-C) | ~ 1.8 |
| σ(C-H) | σ*(S-C) | ~ 1.2 |
E(2) represents the stabilization energy of the interaction. LP denotes a lone pair and σ* denotes an antibonding orbital.
Visualization: Mapping the Computational Workflow
Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.
Experimental Validation: Probing the Electronic Structure with Spectroscopy
While computational methods provide a theoretical framework, experimental validation is crucial for a comprehensive understanding. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy are powerful techniques for probing the electronic structure of molecules.
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe of Chemical State
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.[5] By irradiating a sample with X-rays and measuring the kinetic energy of the emitted electrons, we can determine the binding energies of core-level electrons, which are sensitive to the chemical environment of an atom.
For this compound, XPS can provide invaluable information about the chemical states of sulfur, carbon, and nitrogen in the thiocyanate group. The binding energies of the S 2p, C 1s, and N 1s core levels will be distinct from those of other sulfur, carbon, and nitrogen species, allowing for unambiguous identification. Furthermore, subtle shifts in these binding energies can reveal information about the charge distribution and bonding within the molecule.
Step 1: Sample Preparation
-
Deposit a thin film of this compound onto a clean, conductive substrate (e.g., silicon wafer, gold-coated mica).
-
Ensure the sample is free of contaminants that could interfere with the measurement.
Step 2: Instrument Setup and Calibration
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
Step 3: Data Acquisition
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, C 1s, and N 1s regions to determine the chemical states.
Step 4: Data Analysis
-
Fit the high-resolution spectra with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states.
-
Determine the binding energies and relative atomic concentrations of each element.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.
For this compound, the UV-Vis spectrum will reveal information about the electronic transitions involving the thiocyanate chromophore. The position and intensity of the absorption bands are sensitive to the electronic environment of the thiocyanate group and can be used to study its interactions with solvents or other molecules.
Step 1: Sample Preparation
-
Prepare a series of solutions of this compound in a suitable solvent (e.g., ethanol, acetonitrile) with known concentrations.
-
The solvent should be transparent in the UV-Vis region of interest.
Step 2: Instrument Setup
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
Step 3: Data Acquisition
-
Record the absorbance spectrum of each solution over a range of wavelengths (e.g., 200-400 nm).
-
Determine the λmax.
Step 4: Data Analysis
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law.
Visualization: Mapping the Experimental Workflow
Caption: A schematic of the experimental workflows for the XPS and UV-Vis analysis of this compound.
Synthesis of Insights: Connecting Electronic Structure to Chemical Reality
The true power of this multi-faceted approach lies in the synthesis of computational and experimental data. The calculated atomic charges from NBO analysis can be correlated with the measured core-level binding energies from XPS. For instance, a more positive natural charge on an atom is expected to correspond to a higher binding energy.
Similarly, the electronic transitions observed in the UV-Vis spectrum can be rationalized by examining the calculated molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) from the DFT calculations can provide a theoretical estimate of the lowest energy electronic transition.
Visualization: The Interplay of Theory and Experiment
Caption: The synergistic relationship between computational and experimental methods in elucidating electronic structure and predicting reactivity.
Conclusion: A Holistic Understanding for Advanced Applications
This in-depth technical guide has provided a comprehensive framework for the electronic structure analysis of the thiocyanate group in this compound. By seamlessly integrating the predictive power of DFT and NBO analysis with the empirical validation of XPS and UV-Vis spectroscopy, we can achieve a holistic understanding of this versatile functional group. The insights gleaned from such analyses are not merely academic; they have profound implications for drug development, materials science, and various other scientific disciplines. The ability to rationally design molecules with tailored electronic properties is a cornerstone of modern chemical research, and the methodologies outlined herein provide a robust roadmap for achieving this goal.
References
-
Chegg.com. (2020). Solved The thiocyanate ion (SCN-) has three resonance. [Link]
-
Atlas. Draw the resonance structures of thiocyanate, SCN-. [Link]
-
PubChem. Butyl thiocyanate. [Link]
-
Pankratov, A. N. (2024). The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity. Journal of the Serbian Chemical Society, 89(3), 349–365. [Link]
-
Masnabadi, N. (2022). DFT and NBO analysis on conformers of dioxaphosphinane derivatives. Journal of the Mexican Chemical Society, 66(2). [Link]
-
Miranda-Rojas, S., et al. (2021). Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. RSC Advances, 11(52), 32967-32976. [Link]
-
PubChem. This compound. [Link]
-
Saussereau, E., Goullé, J. P., & Lacroix, C. (2007). Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection. Journal of analytical toxicology, 31(7), 383–387. [Link]
-
SERC Carleton. (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]
-
Truman ChemLab. (2009). ULTRAVIOLET-VISIBLE ABSORPTION SPECTROPHOTOMETRY. [Link]
-
Creative Biostructure. X-ray Photoelectron Spectroscopy (XPS): Principles, Data Interpretation, and Applications. [Link]
-
Journal of the Serbian Chemical Society. (2024). The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity. [Link]
-
Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. [Link]
-
University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]
-
EAG Laboratories. X-ray Photoelectron Spectroscopy | XPS-ESCA. [Link]
-
AZoOptics. (2024). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
-
Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. [Link]
-
Chemistry For Everyone. (2024). How To Perform UV Vis Spectroscopy?. [Link]
Sources
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- 2. Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. eag.com [eag.com]
2-butyl thiocyanate CAS registry number and chemical identifiers
This guide provides an in-depth technical analysis of 2-butyl thiocyanate, specifically addressing the critical distinction between the thiocyanate (S-isomer) and isothiocyanate (N-isomer) forms—a common source of error in chemical literature.
Chemical Identity, Synthetic Protocols, and Isomerization Kinetics
Executive Summary
This compound (sec-butyl thiocyanate) is an organosulfur compound characterized by the attachment of a thiocyanate group (-SCN) to the secondary carbon of a butane chain.[1] Unlike its thermodynamically stable isomer, 2-butyl isothiocyanate (-NCS), the thiocyanate form is a kinetic product often synthesized under controlled nucleophilic substitution conditions.[1] This guide outlines the precise chemical identifiers, synthesis strategies to maximize S-selectivity, and the handling requirements due to its thermal instability.[1]
Chemical Identifiers & Core Data
The following data distinguishes the specific thiocyanate isomer from its isothiocyanate counterpart.
| Parameter | Identifier / Value | Notes |
| Chemical Name | This compound | Synonyms: sec-Butyl thiocyanate; (1-Methylpropyl) thiocyanate |
| CAS Registry Number | 25414-89-5 | Critical: Do not confuse with 2-butyl isothiocyanate (CAS 4426-79-3) |
| PubChem CID | 2761389 | Unique ID for the S-isomer |
| Molecular Formula | C₅H₅NS | |
| Molecular Weight | 115.20 g/mol | |
| SMILES | CCC(C)SC#N | Explicitly denotes S-linkage |
| InChIKey | HMDYBNCYTSFZEL-UHFFFAOYSA-N | |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition |
| Boiling Point | ~70–75 °C (estimated at reduced pressure) | Warning: Decomposes/isomerizes near atmospheric boiling points (~150-160°C) |
Synthetic Methodology: Kinetic Control
To synthesize this compound rather than the isothiocyanate, the reaction must be driven by kinetic control .[1] The thiocyanate anion (SCN⁻) is an ambident nucleophile; the sulfur atom is more polarizable (soft) while the nitrogen is more electronegative (hard).[1]
Reaction Mechanism
In a polar aprotic solvent, the reaction proceeds via an S_N2 mechanism.[1] The "soft" sulfur terminus preferentially attacks the electrophilic secondary carbon of 2-bromobutane.[1] However, elevated temperatures provide the activation energy required for the thermodynamic rearrangement to the isothiocyanate (N-isomer).[1]
Experimental Protocol
Objective: Synthesis of this compound with >90% S-selectivity.
-
Reagents:
-
Apparatus:
Step-by-Step Workflow:
-
Preparation: Dissolve KSCN (1.2 eq) in anhydrous DMF. Ensure complete dissolution.
-
Addition: Cool the solution to 0°C. Add 2-bromobutane (1.0 eq) dropwise over 20 minutes.
-
Rationale: Low temperature suppresses the formation of the thermodynamic N-isomer.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC or GC-MS.[1] Look for the disappearance of the bromide.
-
-
Workup: Pour the reaction mixture into 5 volumes of ice-cold water. Extract immediately with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C) .
Visualizing the Reaction Pathway
The following diagram illustrates the competition between S-alkylation (Kinetic) and N-alkylation (Thermodynamic).
Figure 1: Kinetic vs. Thermodynamic control in the nucleophilic substitution of 2-bromobutane with thiocyanate.
Stability & Reactivity Profile
Researchers must treat this compound as a transient species in the context of high-energy processes.[1]
Thermal Isomerization
Upon heating above 100°C, or upon prolonged storage at room temperature without stabilization, this compound undergoes a [3,3]-sigmatropic rearrangement (or ion-pair rearrangement mechanism depending on solvent) to form 2-butyl isothiocyanate.[1]
-
Diagnostic Signal: In IR spectroscopy, the Thiocyanate (-SCN) shows a sharp band at ~2150 cm⁻¹ , while the Isothiocyanate (-NCS) shows a very broad, strong band at ~2050–2100 cm⁻¹ .[1]
Chemical Compatibility
-
Oxidation: Can be oxidized to sulfonic acids using strong oxidants (e.g., KMnO₄).[1]
-
Hydrolysis: Under acidic conditions, hydrolyzes to form thiols and ammonium salts.[1]
-
Reduction: Reduction with LiAlH₄ yields 2-butanethiol.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin / Irritant.[1]
-
HCN Release: Contact with strong acids liberates Hydrogen Cyanide (HCN) gas.[1] Never mix thiocyanate waste with acid streams.[1]
-
PPE: Butyl rubber gloves are recommended due to the permeation potential of organosulfur compounds.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent isomerization and oxidation.
References
-
PubChem. this compound Compound Summary (CID 2761389).[1] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Synthesis of Thiocyanates and Isothiocyanates.[Link][1]
Sources
Methodological & Application
Strategic Synthesis of 2-Butyl Thiocyanate via SN2 Displacement of 2-Bromobutane: Mechanism, Protocol, and Characterization
An Application Note for Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the synthesis of 2-butyl thiocyanate, a valuable building block in medicinal chemistry and materials science. We detail the nucleophilic substitution reaction between 2-bromobutane and sodium thiocyanate, focusing on the underlying SN2 mechanism. This document offers a robust, field-proven protocol, including reaction setup, workup, purification, and detailed analytical characterization. The causality behind critical experimental choices, such as solvent selection to mitigate the formation of the isomeric isothiocyanate, is thoroughly explained to empower researchers to optimize and troubleshoot the synthesis effectively.
Scientific Foundation: The SN2 Pathway
The synthesis of this compound from 2-bromobutane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate ion (SCN⁻), an ambident nucleophile, displaces the bromide ion from the secondary carbon of 2-bromobutane.
Reaction Mechanism and Stereochemistry
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1][2] This "backside attack" proceeds through a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinate.[3] As the new carbon-sulfur bond forms, the carbon-bromine bond simultaneously breaks.[1]
A critical consequence of this mechanism is the inversion of stereochemistry at the chiral center.[4][5] If the starting material is, for example, (S)-2-bromobutane, the product will be (R)-2-butyl thiocyanate. This stereospecificity is a hallmark of the SN2 reaction.[1][4]
Caption: SN2 mechanism for the synthesis of this compound.
The Role of the Solvent
Solvent choice is paramount in directing the regioselectivity of the ambident thiocyanate nucleophile. The SCN⁻ ion has two nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally preferred for synthesizing alkyl thiocyanates (R-SCN). They solvate the hard nitrogen atom via hydrogen bonding more effectively than the larger, more polarizable sulfur atom. This leaves the sulfur end of the ion more available for nucleophilic attack, favoring the formation of the thiocyanate product.[6]
-
Polar Aprotic Solvents (e.g., Acetone, DMF): In these solvents, the nitrogen atom is less solvated and can compete more effectively as a nucleophile, leading to an increased proportion of the isomeric alkyl isothiocyanate (R-NCS) byproduct.[6]
Therefore, a polar protic solvent like ethanol is the logical choice to maximize the yield of the desired this compound.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified parameters, coupled with the analytical checks, ensures a reliable and reproducible synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Supplier |
| 2-Bromobutane | C₄H₉Br | 137.02 | 10.0 g | 0.073 | 1.0 | Sigma-Aldrich |
| Sodium Thiocyanate | NaSCN | 81.07 | 7.1 g | 0.088 | 1.2 | Fisher Scientific |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 100 mL | - | - | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | - | J.T. Baker |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Acros Organics |
Safety Precautions
-
2-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Sodium Thiocyanate: Toxic if swallowed or in contact with skin. Releases toxic gas upon contact with acids.
-
This compound/Isothiocyanate: These products are toxic, corrosive, and lachrymatory (cause tearing).[7][8][9] They cause severe skin and eye irritation.[10][11]
-
Procedure: All operations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add sodium thiocyanate (7.1 g, 0.088 mol) and ethanol (100 mL). Heat the mixture to reflux with stirring until the salt is fully dissolved.
-
Substrate Addition: Slowly add 2-bromobutane (10.0 g, 0.073 mol) dropwise to the refluxing solution over a period of 30 minutes.
-
Reaction: Maintain the reaction at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-bromobutane spot.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature. A white precipitate (NaBr) will form.
-
Filter the mixture through a Büchner funnel to remove the sodium bromide precipitate. Wash the solid with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
-
Workup - Washing and Drying:
-
Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and ethanol.
-
Dry the organic layer over anhydrous magnesium sulfate (~5 g). Swirl and let it stand for 15 minutes.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.
Product Characterization
Authenticating the final product is a critical step. A combination of spectroscopic methods should be employed to confirm the structure and assess purity.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum is the thiocyanate (-SCN) functional group.
-
This compound (R-SCN): A strong, sharp absorption band is expected around 2150 cm⁻¹ corresponding to the C≡N triple bond stretch.[12]
-
2-Butyl Isothiocyanate (R-NCS): The isomeric impurity will show a very broad and intense absorption band around 2100 cm⁻¹ due to the asymmetric stretch of the -N=C=S group. The shape and position of this peak are key differentiators.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| S-C≡N Stretch | ~2150 | Strong, Sharp |
| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |
| N=C=S Stretch (Impurity) | ~2100 | Broad, Intense |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR provides definitive structural confirmation. The expected spectrum for this compound in CDCl₃ would show:
-
A triplet corresponding to the terminal methyl group (CH₃-CH₂-).
-
A sextet or multiplet for the adjacent methylene group (-CH₂-CH(SCN)-).
-
A doublet for the other methyl group (-CH(SCN)-CH₃).
-
A multiplet for the methine proton (-CH(SCN)-) coupled to the adjacent protons.
The chemical shift of the proton alpha to the SCN group is a key indicator.
Troubleshooting and Optimization
-
Low Yield: Ensure the sodium thiocyanate is completely dry and the ethanol is anhydrous. Water can hydrolyze the alkyl halide. Incomplete reaction can be addressed by extending the reflux time.
-
High Isothiocyanate Content: This indicates a non-optimal solvent choice or temperature. Ensure a polar protic solvent is used. Running the reaction at a slightly lower temperature may improve selectivity, albeit at the cost of a longer reaction time.
-
Difficult Purification: If the boiling points of the product and remaining starting material are too close for efficient distillation, purification by column chromatography on silica gel (using a hexane/ethyl acetate solvent system) is a reliable alternative.[6]
References
-
OpenStax. (2023, September 20). 11.2 The SN2 Reaction. In Organic Chemistry. OpenStax. [Link]
-
Khan Academy. SN2 mechanism: kinetics and substrate. [Link]
-
ResearchGate. Synthetic methods for the synthesis of thiocyanates. [Link]
-
Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
PubChem. 2-Butyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. butyl isothiocyanate. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chegg.com. (2022, October 4). Solved Sodium thiocyanate, NaSCN, reacts with | Chegg.com. [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction. [Link]
-
ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Butyl isothiocyanate. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved Sodium thiocyanate, NaSCN, reacts with | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of 2-Butyl Thiocyanate
Regioselective Pathways via Phase Transfer Catalysis & Green Chemistry Protocols[1][2]
Executive Summary
The synthesis of secondary alkyl thiocyanates, such as 2-butyl thiocyanate , presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the thermodynamic stability of the isothiocyanate (
For drug development professionals, this compound is a critical intermediate for synthesizing sulfur-containing heterocycles (thiazoles, thioimidazolines) used in bioactive scaffolds. Traditional methods often suffer from poor regioselectivity, yielding mixtures of S- and N-isomers.
This guide details a Phase Transfer Catalyzed (PTC) protocol that solves this problem. By leveraging specific hydration spheres and "soft-soft" interactions in aqueous media, we achieve >95% regioselectivity for the S-isomer. We also explore a secondary method utilizing Ionic Liquid Catalysis for solvent-free processing.
Scientific Foundation & Mechanistic Logic
2.1 The Ambident Nucleophile Challenge
The thiocyanate anion (
-
S-Attack (Thiocyanate): Kinetic product, favored by soft electrophiles and polar aprotic solvents (or specific PTC conditions).
-
N-Attack (Isothiocyanate): Thermodynamic product, favored by hard electrophiles, high temperatures, and Lewis acid catalysis that coordinates the nitrogen.
Why 2-Butyl?
Secondary alkyl halides like 2-bromobutane are borderline substrates. They are prone to
2.2 The Solution: Phase Transfer Catalysis (PTC) in Water
Using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) in an aqueous-organic system creates a "lipophilic ion pair."
-
Extraction: The quaternary cation (
) extracts from the aqueous phase into the organic phase (or the interface). -
Desolvation: In the organic layer, the
anion is poorly solvated ("naked"), increasing its nucleophilicity. -
Regiocontrol: Crucially, in aqueous PTC, the nitrogen end of
remains hydrogen-bonded to water molecules at the interface, effectively "masking" the hard N-terminus. The softer Sulfur atom remains available for nucleophilic attack on the 2-butyl bromide.
Visualizing the Catalytic Cycle
The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting the mechanism that enforces S-selectivity.
Caption: Figure 1. PTC cycle for this compound synthesis. Q+ shuttles SCN- to the organic phase while hydration shells suppress N-attack.
Experimental Protocols
Method A: Aqueous Phase Transfer Catalysis (Recommended)
Best for: High regioselectivity, green chemistry compliance, and ease of workup.
Reagents:
-
Substrate: 2-Bromobutane (10 mmol, 1.37 g)
-
Nucleophile: Sodium Thiocyanate (NaSCN) (12 mmol, 0.97 g)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)
-
Solvent: Deionized Water (10 mL)
Protocol:
-
Preparation: Dissolve NaSCN (1.2 equiv) and TBAB (0.05 equiv) in water (10 mL) in a 50 mL round-bottom flask. Ensure complete dissolution to form a clear aqueous phase.
-
Addition: Add 2-Bromobutane (1.0 equiv) dropwise to the stirring aqueous solution. Note: The mixture will be biphasic.
-
Reaction: Heat the mixture to 60°C with vigorous magnetic stirring (1000 rpm). High shear is critical to maximize the interfacial surface area.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 4–6 hours.
-
-
Workup: Cool to room temperature. The product will appear as a distinct organic oil layer (or droplets).
-
Extract with Ethyl Acetate (
). -
Wash the combined organic layer with water (
) to remove residual catalyst and salts. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography using silica gel (100% Pentane
5% EtOAc/Pentane). Caution: Thiocyanates can isomerize on acidic silica; use neutral silica or short path distillation.
Data Summary:
| Parameter | Value | Notes |
| Yield | 88–94% | Isolated yield |
| Selectivity (S:N) | > 98:2 | Determined by crude |
| Reaction Time | 4–6 h | Slower than primary halides |
| Green Metric | High | Water solvent, catalytic TBAB |
Method B: Ionic Liquid Mediated Synthesis (Alternative)
Best for: Solvent-free conditions and catalyst recycling.
Concept: Ionic liquids like 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) act as both the solvent and the nucleophilic source. The ionic liquid environment stabilizes the
Protocol:
-
Mix: In a reaction tube, combine 2-Bromobutane (5 mmol) and [bmim][SCN] (10 mmol).
-
Heat: Stir at 80°C for 2 hours.
-
Extraction: Extract the product with diethyl ether (
). The ionic liquid remains in the flask. -
Recycle: The remaining ionic liquid can be washed with water, dried under vacuum, and reused (replenishing with KSCN to regenerate the anion).
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| High Isothiocyanate % | Temperature too high (>80°C) | Reduce temp to 50–60°C. Isomerization is thermal. |
| High Isothiocyanate % | Lewis Acid contamination | Ensure glassware is acid-free. Avoid metal salts like |
| Low Conversion | Poor stirring (Mass transfer limit) | Increase RPM. PTC is strictly dependent on interfacial area. |
| Elimination (Butene) | Basicity of medium | Avoid strong bases. SCN is weakly basic, but high T promotes elimination. |
Safety & Hazard Analysis
-
Cyanide Generation: While organic thiocyanates are less toxic than nitriles, contact with strong acids can release Hydrogen Cyanide (HCN) or Isothiocyanic acid. NEVER acidify the aqueous waste stream containing excess NaSCN.
-
Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual thiocyanate to cyanate/carbonate before disposal.
References
-
Reeves, W. P., et al. (1976). "Phase transfer catalysis: Preparation of alkyl thiocyanates." Synthetic Communications, 6(7), 509-514. Link
-
Burbaugh, K. J., & Joullié, M. M. (2008). "Regioselective synthesis of alkyl thiocyanates." Organic Letters, 10(12), 2417-2420. Link
-
Heinz, D., et al. (2025). "Green synthesis of alkyl thiocyanates in water using tetrabutylammonium bromide." ResearchGate (Preprint/Snippet). Link
-
Liu, Y., et al. (2012).[1] "Ionic liquids [bmim][X] as highly efficient reagents for nucleophilic substitution." Synlett, 23, 2663-2666.[1] Link
-
Castanheiro, T., et al. (2016).[2] "Sustainable Synthetic Approaches Involving Thiocyanation." Current Organic Chemistry, 20. Link
Sources
Application Note: High-Purity Extraction and Isolation of 2-Butyl Thiocyanate
Executive Summary
This application note details the step-by-step procedure for the extraction and isolation of 2-butyl thiocyanate (and its biologically prevalent isomer, 2-butyl isothiocyanate ). While often used interchangeably in colloquial contexts, the thermodynamic stability and biological origin of these isomers differ significantly.[1][2]
In drug development, 2-butyl isothiocyanate (sec-butyl isothiocyanate) is a key secondary metabolite derived from glucocochlearin found in Cochlearia officinalis (Scurvy grass) and Cardamine species, known for Phase II enzyme induction (e.g., quinone reductase).[1][2] The thiocyanate isomer (R-S-C≡N) is typically a product of kinetic control during synthesis or specific enzymatic conditions.[1][2] This guide covers two workflows:
-
Bio-Extraction: Isolation from plant matrices (yielding primarily the isothiocyanate).[1][2]
-
Synthetic Work-up: Extraction from a nucleophilic substitution reaction (yielding the thiocyanate).
Chemical Context & Safety
Target Analyte: this compound / 2-Butyl Isothiocyanate CAS: 4426-79-3 (Isothiocyanate isomer) Molecular Formula: C₅H₉NS[1][2]
Isomerism Alert
Researchers must distinguish between the two potential isomers during extraction:
-
Thiocyanate (R-S-CN): Formed via S-alkylation.[1][2] Less stable, prone to isomerization upon heating.[1][2]
-
Isothiocyanate (R-N=C=S): Formed via N-alkylation or glucosinolate hydrolysis (Myrosinase).[1][2] Thermodynamically more stable; sharp, pungent odor (mustard oil).[1]
Safety Protocol (Critical)
-
Toxicity: Alkyl thiocyanates and isothiocyanates are potent irritants and lachrymators.[1][2] They are harmful if inhaled or absorbed through the skin.[1][2][3]
-
Engineering Controls: All procedures must be performed in a certified chemical fume hood.[1][2]
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]
Protocol A: Bio-Extraction from Plant Matrix
Objective: Isolation of the lipophilic volatile fraction containing 2-butyl isothiocyanate from Cochlearia officinalis or Wasabia japonica.[1][2]
Materials Required[1][2][4][5][6][7]
-
Biological Source: Fresh leaves/roots of Cochlearia officinalis (frozen in liquid N₂ immediately after harvest).[1][2]
-
Solvents: Dichloromethane (DCM) or Pentane (HPLC Grade), Milli-Q Water.[1][2]
-
Reagents: Exogenous Myrosinase (Thioglucosidase) (if using dried/deactivated material), Sodium Sulfate (anhydrous).[1][2]
-
Equipment: High-speed blender, Centrifuge (4°C), Separatory funnel, Nitrogen evaporator (N-Vap).
Step-by-Step Procedure
Step 1: Tissue Disruption and Autolysis
The target compound exists as a precursor (glucosinolate) stored in the vacuole.[1][2] Extraction requires cell lysis to mix the precursor with the enzyme myrosinase.[1][2]
-
Weigh 50.0 g of frozen plant tissue.
-
Add 150 mL of deionized water (room temperature). Note: Avoid hot water, which denatures myrosinase.[1][2]
-
Homogenize in a blender for 2 minutes to create a fine slurry.
-
Autolysis Incubation: Transfer slurry to an Erlenmeyer flask. Seal and incubate at 37°C for 2 hours .
Step 2: Liquid-Liquid Extraction (LLE)[1][2]
-
Add 100 mL of Dichloromethane (DCM) to the aqueous slurry.
-
Agitate vigorously for 30 minutes using an orbital shaker.
-
Transfer mixture to centrifuge tubes.
-
Centrifuge: 4,000 x g for 15 minutes at 4°C to break the emulsion.
-
Recover the lower organic phase (DCM) carefully using a glass pipette.[1][2]
Step 3: Drying and Concentration
Critical: 2-butyl isothiocyanate is volatile.[1][2] Do not use a rotary evaporator with high vacuum/heat.[1][2]
-
Pass the DCM phase through a funnel containing Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.[1][2]
-
Concentration: Place the vial in a nitrogen evaporator (N-Vap).
-
Gently blow a stream of nitrogen over the solvent at ambient temperature until volume is reduced to ~1 mL. Do not evaporate to dryness. [1][2]
Protocol B: Synthetic Extraction (Chemical Origin)
Objective: Extraction of this compound (R-SCN) from a reaction mixture (e.g., 2-bromobutane + KSCN).[1][2]
Reaction Context
Step-by-Step Procedure
Step 1: Quenching and Phase Partitioning[1][2]
-
Pour the reaction mixture (typically in DMF or Acetone) into 5 volumes of ice-cold water . This dissolves the inorganic salts (KBr, excess KSCN) and precipitates the organic thiocyanate.[1][2]
-
Transfer to a separatory funnel.
-
Add Diethyl Ether (Et₂O) (50 mL per 10 mmol scale).
-
Shake vigorously and vent frequently.[1][2] Allow phases to separate.
Step 2: Washing (Purification)[1][2]
-
Wash 1: Wash organic layer with water (2x) to remove residual DMF.[1][2]
-
Wash 2: Wash with Brine (Saturated NaCl) to aid phase separation.[1][2]
-
Optional: If the isothiocyanate isomer is a byproduct, it is difficult to separate chemically during extraction.[1][2] Separation requires fractional distillation.[1][2][6]
Step 3: Isolation[1][2]
-
Filter into a round-bottom flask.
-
Remove solvent via rotary evaporation (Bath temp: < 30°C, Pressure: > 200 mbar).[1][2] Caution: Monitor closely due to product volatility.[1][2]
Analytical Validation
To confirm the identity of the extracted product (Thiocyanate vs. Isothiocyanate), use IR and NMR.[1][2]
| Feature | This compound (R-S-CN) | 2-Butyl Isothiocyanate (R-N=C=S) |
| IR Spectrum | Sharp, weak band at ~2130–2160 cm⁻¹ | Broad, very strong band at ~2050–2150 cm⁻¹ |
| ¹³C NMR | Carbon bonded to S appears at ~110-112 ppm (-SCN) | Carbon in -NCS appears at ~130-140 ppm |
| Odor | Mild, sulfide-like | Pungent, "Wasabi-like" lachrymator |
Workflow Visualization
The following diagram illustrates the decision matrix and extraction workflow for both biological and synthetic sources.
Figure 1: Comparative workflow for the isolation of this compound/isothiocyanate from biological vs. synthetic origins.
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants.[1][2] Phytochemistry, 56(1), 5-51.[1][2]
-
Blažević, I., & Mastelić, J. (2009). Glucosinolate degradation products and other bound volatiles in the leaves and roots of Cochlearia officinalis L. Food Chemistry, 113(1), 96-102.[1][2] [1][2]
-
Guyonnet, D., et al. (2012). Cellular and molecular mechanisms of isothiocyanates: an overview.[1][2] International Journal of Nutrition and Metabolism.
-
Organic Syntheses. Preparation of Alkyl Thiocyanates and Isothiocyanates. Organic Syntheses Coll.[1][2][5] Vol. (General Reference for Synthetic Workup).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 4. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2-Butyl Thiocyanate Purification
Topic: Purification & Handling of Crude 2-Butyl Thiocyanate Ticket ID: #SCN-2BU-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying This compound (sec-butyl thiocyanate) presents a specific thermodynamic challenge: the Thermal Isomerization Trap . Unlike primary alkyl thiocyanates, the secondary 2-butyl cation is sufficiently stable to facilitate a rearrangement to the thermodynamically favored isothiocyanate (
This guide prioritizes kinetic control to preserve the sulfur-bound (
Module 1: The Core Challenge (Isomerization)
Before attempting purification, you must understand the "Enemy": Heat.
-
Kinetic Product: this compound (
). Formed initially in conditions. -
Thermodynamic Product: 2-Butyl Isothiocyanate (
). Formed via rearrangement at elevated temperatures ( C) or prolonged storage.
Mechanism of Failure
The ambident thiocyanate anion (
Figure 1: The thermal isomerization pathway. Once the energy barrier is crossed (Heat), the reaction slides irreversibly toward the isothiocyanate.
Module 2: Purification Protocols
Method A: Flash Column Chromatography (Recommended)
Best for: High purity (>98%), research scale (<10g), and removing trace isothiocyanates.
The Logic:
Protocol:
-
Stationary Phase: Silica Gel 60 (
mesh). -
Mobile Phase: Hexane:Ethyl Acetate gradient (Start 100:0
95:5).-
Note: this compound is relatively non-polar. It will elute early, but distinct from non-polar hydrocarbons.
-
-
Loading: Dissolve crude oil in minimum Hexane.
-
Collection: Collect fractions and spot on TLC.
-
TLC Stain: KMnO
or Iodine vapor. (UV activity is weak for aliphatic thiocyanates).
-
Method B: High-Vacuum Distillation (High Risk)
Best for: Large scale (>50g) where chromatography is impractical. Critical Warning: You must maintain the pot temperature below 60°C .
The Logic: Reducing pressure lowers the boiling point below the isomerization threshold.
Protocol:
-
Equipment: Short-path distillation head (minimize thermal exposure time).
-
Vacuum: High vacuum required (
mmHg).-
Target: Boiling point depression to
C.
-
-
Stabilization: Add a radical inhibitor (e.g., BHT) to prevent polymerization of trace elimination byproducts (butenes).
-
Procedure:
-
Immerse flask in oil bath pre-heated to 40°C.
-
Slowly lower pressure.
-
If no distillate collects by 55°C (bath temp), ABORT . Do not crank the heat. Switch to chromatography.
-
Module 3: Self-Validating Analytical Data
How do you know if your purification worked? Use this comparison table to validate your fractions.
| Feature | This compound ( | 2-Butyl Isothiocyanate ( | Notes |
| IR Spectrum | Sharp peak at 2150–2160 cm | Broad/Split peak at 2060–2100 cm | The "Mustard Oil" band ( |
| Carbon bonded to S: ~110–112 ppm | Carbon bonded to N: ~128–135 ppm | The nitrile carbon is shielded relative to the isothiocyanate carbon. | |
| Odor | Mild, sulfurous (garlic-like) | Pungent, lacrimatory (horseradish/mustard) | If you cry when opening the flask, it's NCS. |
Visualizing the Workflow
Figure 2: Decision tree for purification based on scale and thermal sensitivity.
Troubleshooting & FAQs
Q1: My product has a broad IR peak at 2080 cm
-
Answer: No. Distillation will likely worsen the ratio due to the heat required. The boiling points of the SCN and NCS isomers are often too close (within 10-15°C) to separate effectively without a fractional column, which requires more heat/time.
-
Fix: Use column chromatography.[1] The polarity difference is your only leverage here.
Q2: I used DMF as a solvent, and I can't get it out without heating.
-
Answer: DMF has a high boiling point (153°C). Do not attempt to distill it off the product.
-
Fix: Use the "Flood and Extract" method. Pour the reaction mixture into
volume of ice water. Extract with Diethyl Ether (not DCM, as DMF partitions slightly into DCM). Wash the organic layer with water to pull out the DMF.
Q3: The product turned yellow/orange during storage.
-
Answer: This indicates sulfur extrusion or polymerization.
-
Fix: Store pure this compound at -20°C under Argon. Add a copper wire or stabilizer if long-term storage is strictly necessary, but fresh preparation is always preferred for secondary alkyl thiocyanates.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Preparation of Alkyl Thiocyanates. (General reference for displacement conditions and workup).
-
Smith, P. A. S., & Emerson, D. W. (1960). "The Isomerization of Alkyl Thiocyanates to Isothiocyanates." Journal of the American Chemical Society. Link (Foundational text on the thermal instability of secondary thiocyanates).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for IR/NMR validation data). Link
- Guy, R. G. (1977). "The Chemistry of the Cyanates and Their Thio Derivatives." Patai's Chemistry of Functional Groups.
Sources
Technical Support Center: Stability and Handling of Sec-Butyl Thiocyanate
Welcome to the technical support center for sec-butyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on preventing the thermal isomerization of sec-butyl thiocyanate to its isothiocyanate isomer. Uncontrolled isomerization can lead to impurities, altered biological activity, and compromised experimental results. This resource offers troubleshooting advice, frequently asked questions, and best practice protocols to ensure the stability and purity of your sec-butyl thiocyanate samples.
Understanding the Challenge: The Isomerization of Sec-Butyl Thiocyanate
Sec-butyl thiocyanate (R-S-C≡N) is a valuable reagent in various synthetic applications. However, it is susceptible to thermal rearrangement to the more thermodynamically stable sec-butyl isothiocyanate (R-N=C=S). This isomerization can be a significant challenge during synthesis, purification, and storage, leading to contaminated starting materials and affecting the outcome of subsequent reactions. The conversion is often catalyzed by heat and can be influenced by other factors such as the presence of certain catalysts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sec-butyl thiocyanate isomerization?
The primary driver for the isomerization of sec-butyl thiocyanate to sec-butyl isothiocyanate is elevated temperature. This rearrangement is a known phenomenon for alkyl thiocyanates.[1] Heating the compound, especially for prolonged periods, provides the necessary activation energy for the conversion to the more stable isothiocyanate isomer.
Q2: At what temperatures does significant isomerization occur?
While the exact temperature for the onset of isomerization of sec-butyl thiocyanate is not extensively documented in readily available literature, historical data on lower alkyl thiocyanates suggest that heating in the liquid phase at temperatures up to 180°C can induce this transformation over extended periods. In the vapor phase, and particularly in the presence of a catalyst, isomerization can occur at even higher temperatures, ranging from 200°C to 400°C.[1] For practical laboratory purposes, it is crucial to minimize exposure to any unnecessary heat.
Q3: Can the solvent I use in my reaction promote isomerization?
The polarity of the solvent appears to have little influence on the rate of isomerization for some alkyl thiocyanates, which suggests an intramolecular rearrangement mechanism. However, the choice of solvent can indirectly affect isomerization by requiring higher temperatures for dissolution or reaction, thereby increasing the risk of thermal rearrangement.
Q4: Are there any known catalysts or inhibitors for this isomerization?
Certain substances can catalyze the isomerization. For instance, Lewis acids like zinc chloride have been reported to be effective catalysts for the isomerization of alkyl thiocyanates.[2] Conversely, avoiding acidic conditions may help in preventing isomerization, as the stability of some thiocyanate complexes has been shown to decrease with increasing acid concentration.[3] Specific chemical inhibitors for the isomerization of sec-butyl thiocyanate are not widely reported in the literature. Therefore, the most effective preventative strategy is the strict control of reaction and storage conditions.
Q5: How can I detect the presence of sec-butyl isothiocyanate in my sample?
The presence of the isothiocyanate isomer can be detected and quantified using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods for separating and identifying these isomers.[4][5][6][7]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of sec-butyl thiocyanate.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected formation of sec-butyl isothiocyanate in a reaction. | Excessive reaction temperature. | 1. Review your reaction protocol and determine if the temperature can be lowered without significantly affecting the reaction rate. 2. Consider using a more reactive co-reagent that allows for a lower reaction temperature. 3. If heating is unavoidable, minimize the reaction time. |
| Presence of catalytic impurities. | 1. Ensure all glassware is scrupulously clean and free of any acidic or metallic residues. 2. Use high-purity solvents and reagents to avoid introducing potential catalysts. | |
| Isomerization observed during purification by distillation. | High distillation temperature. | 1. If the boiling points of sec-butyl thiocyanate and other components allow, perform the distillation under reduced pressure to lower the boiling point. 2. Consider alternative purification methods that do not require heating, such as column chromatography. |
| Gradual degradation of stored sec-butyl thiocyanate. | Improper storage conditions. | 1. Store the compound in a tightly sealed container in a cool, dark, and dry place.[4][8][9] 2. For long-term storage, consider refrigeration. 3. Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with air or moisture. |
| Difficulty in separating sec-butyl thiocyanate from its isothiocyanate isomer. | Similar physical properties of the isomers. | 1. Optimize your analytical method (GC-MS or HPLC) by adjusting the temperature program, mobile phase composition, or using a different column to improve resolution. 2. For preparative separation, fractional distillation can be effective if there is a sufficient difference in boiling points.[10][11][12] 3. Flash column chromatography with a suitable solvent system can also be employed for purification.[13] |
Best Practices for Prevention
Proactive measures are key to maintaining the integrity of sec-butyl thiocyanate. The following protocols and recommendations are designed to minimize the risk of isomerization.
Storage and Handling Protocol
-
Storage Container: Use an amber glass bottle with a tightly sealing cap to protect the compound from light and air.
-
Inert Atmosphere: Before sealing, flush the container with an inert gas such as argon or nitrogen to displace any air and moisture.
-
Temperature: Store the container in a cool, well-ventilated area, away from any sources of heat, sparks, or open flames.[4][8][14] Refrigeration is recommended for long-term storage.
-
Incompatible Materials: Avoid storing sec-butyl thiocyanate near strong acids, strong bases, and oxidizing agents.[9]
-
Handling: When handling, avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Ensure adequate ventilation to minimize inhalation of any vapors.
Experimental Workflow Recommendations
The following diagram illustrates a recommended workflow to minimize isomerization during experimental use.
Caption: Recommended experimental workflow to minimize isomerization.
Analytical Methodologies for Isomer Differentiation
Accurate quantification of sec-butyl thiocyanate and its isothiocyanate isomer is critical for quality control and for troubleshooting failed reactions.
GC-MS is a powerful technique for separating and identifying volatile compounds like sec-butyl thiocyanate and its isomer.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: Use a split injection to avoid overloading the column.
-
Oven Program: Start with a low initial temperature (e.g., 50-60°C) and ramp up to a final temperature of around 200-250°C. The ramp rate should be optimized to ensure baseline separation of the two isomers.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ion and characteristic fragments of both isomers.
-
-
Data Analysis: The two isomers should have distinct retention times. Quantification can be achieved by integrating the peak areas and comparing them to a calibration curve generated from pure standards of each isomer, if available.
HPLC can also be used, particularly for less volatile derivatives or when GC is not available.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Instrumentation:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized for separation.
-
Detector: A UV detector set at a wavelength where both isomers have some absorbance (e.g., around 210-240 nm).
-
-
Data Analysis: Similar to GC-MS, quantification is based on the retention times and peak areas relative to standard curves. Heating the column to a moderate temperature (e.g., 60°C) has been shown to improve the analysis of some isothiocyanates by preventing precipitation in the system.[15]
Purification Techniques to Remove Isothiocyanate Impurities
If isomerization has occurred, the following techniques can be considered for purification.
-
Fractional Distillation: This method is effective for separating liquids with different boiling points.[10][11][12] If there is a sufficient difference between the boiling points of sec-butyl thiocyanate and sec-butyl isothiocyanate, fractional distillation under atmospheric or reduced pressure can be a viable purification method.
-
Flash Column Chromatography: This is a common laboratory technique for separating organic compounds. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the more polar thiocyanate from the less polar isothiocyanate. The separation should be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system.[13]
-
Acid Washing: In some cases, washing an organic solution of the thiocyanate with a dilute acid solution (e.g., 1N HCl) might help in removing basic impurities that could catalyze isomerization. A patent for the purification of isothiocyanates mentions washing with a hydrochloric acid solution.[16] This could potentially be adapted, but care must be taken as highly acidic conditions might degrade the thiocyanate.[3]
Mechanistic Overview of Isomerization
The thermal isomerization of a thiocyanate to an isothiocyanate is generally believed to proceed through an intramolecular rearrangement. The following diagram illustrates the proposed pathway.
Caption: Proposed mechanism for the thermal isomerization of sec-butyl thiocyanate.
References
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). National Institutes of Health. Retrieved from [Link]
-
Material Safety Data Sheet - Butyl isothiocyanate. Cole-Parmer. Retrieved from [Link]
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. (2014). PubMed. Retrieved from [Link]
-
ICSC 0840 - sec-BUTYL ACETATE. Inchem.org. Retrieved from [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (2012). ResearchGate. Request Full-text Paper PDF. Retrieved from [Link]
-
Safety Data Sheet. (2025). Junsei Chemical Co., Ltd. Retrieved from [Link]
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020). Google Patents.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). MDPI. Retrieved from [Link]
-
Synthesis of Isothiocyanates: An Update. (2022). National Institutes of Health. Retrieved from [Link]
- Catalyst and preparation process of tert-butyl isothiocyanate. (2020). Google Patents.
-
Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). MDPI. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]
-
3: Fractional Distillation. (2026). Chemistry LibreTexts. Retrieved from [Link]
-
Regarding the stability of different thiocyanates in acidic environment. (2024). Reddit. Retrieved from [Link]
-
Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement. (2020). ResearchGate. Retrieved from [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chemically engineered essential oils prepared through thiocyanation under solvent-free conditions: chemical and bioactivity alteration. (2024). National Institutes of Health. Retrieved from [Link]
-
H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. (2026). ACS Publications. Retrieved from [Link]
- Alkyl thiocyanate isomerization. (1960). Google Patents.
-
Speciation and stability of methylene blue-metal-thiocyanate ion-association complexes. SciSpace. Retrieved from [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). National Institutes of Health. Retrieved from [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube. Retrieved from [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ThaiScience. Retrieved from [Link]
- Preparation of alkyl isothiocyanates. (1964). Google Patents.
Sources
- 1. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
- 2. US3149141A - Preparation of alkyl isothiocyanates - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
Technical Support Center: Stereoselective Synthesis of Chiral 2-Butyl Thiocyanate
Welcome to the technical support guide for controlling stereoselectivity in the synthesis of chiral 2-butyl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals who require high enantiomeric purity in their synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with this stereospecific transformation.
Introduction: The Challenge of Stereocontrol
The synthesis of enantiomerically pure this compound, a valuable chiral building block, hinges on precise control of the stereocenter at the C2 position. The primary challenge lies in executing a nucleophilic substitution reaction that proceeds with predictable stereochemistry, typically an S(_N)2 mechanism, while avoiding competing side reactions such as elimination (E2) and isomerization to the thermodynamically more stable isothiocyanate. This guide focuses on the most reliable methods starting from commercially available chiral 2-butanol.
Core Synthetic Strategies: A Decision Workflow
The choice of synthetic route depends on factors like available reagents, reaction scale, and tolerance for specific byproducts. The following workflow outlines the primary decision-making process.
Caption: Decision workflow for chiral this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Enantiomeric Excess (ee) / Racemization | a) S(_N)1 Pathway Competition: The secondary carbocation is partially stabilized, allowing for some S(_N)1 character which leads to racemization. This is exacerbated by polar protic solvents or poor leaving groups. | Optimize for S(_N)2: • Leaving Group: Ensure complete conversion to a highly effective leaving group (e.g., tosylate, mesylate). • Solvent: Use a polar aprotic solvent like DMF, acetonitrile, or acetone to favor the S(_N)2 mechanism.[1] • Temperature: Keep the reaction temperature as low as feasible to suppress S(_N)1 and elimination pathways. |
| b) Starting Material Purity: The initial enantiomeric purity of the 2-butanol or its derivative was low. | Verify Starting Material: Confirm the ee of your chiral alcohol or sulfonate ester using chiral GC or HPLC before proceeding with the substitution step. | |
| 2. Low Yield | a) Competing E2 Elimination: The thiocyanate anion (SCN⁻), while a good nucleophile, has some basicity. This can promote E2 elimination, especially at higher temperatures. | Minimize Elimination: • Temperature: Run the reaction at a lower temperature (e.g., room temperature or slightly above) for a longer duration. • Nucleophile Concentration: Use a moderate excess of the thiocyanate salt (1.1-1.5 equivalents). A large excess may increase the rate of side reactions. |
| b) Isothiocyanate Formation: The thiocyanate ion is an ambident nucleophile and can attack via the nitrogen atom to form the isothiocyanate isomer (R-NCS).[2] | Favor S-Nucleophilicity: • HSAB Principle: The secondary carbon is a relatively soft electrophile, which should favor attack by the softer sulfur atom of the SCN⁻ ion. • Solvent: Protic solvents can hydrogen-bond with the nitrogen atom, sterically hindering N-attack and favoring S-attack. However, they also promote S(_N)1 reactions. Polar aprotic solvents are generally the best compromise.[2] • Counter-ion: Potassium thiocyanate (KSCN) is often preferred as the "harder" potassium ion coordinates more tightly with the "harder" nitrogen atom, leaving the sulfur atom more available for nucleophilic attack. | |
| 3. Difficult Purification | a) Mitsunobu Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can be difficult to separate from the product.[3] | Effective Byproduct Removal: • TPPO: After the reaction, concentrate the mixture and triturate with a solvent like diethyl ether or a hexane/ether mixture in which the byproducts are poorly soluble, causing them to precipitate. • Chromatography: If co-elution is an issue, try a different solvent system (e.g., ethyl acetate/hexanes vs. dichloromethane/hexanes) or use a different grade of silica gel. |
| b) Isomer Separation: The desired thiocyanate (R-SCN) and the isothiocyanate byproduct (R-NCS) may have similar polarities. | Optimize Chromatography: These isomers can typically be separated by careful column chromatography on silica gel. Use a shallow gradient of a moderately polar eluent system (e.g., 2-10% ethyl acetate in hexanes). Monitor fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: To synthesize (R)-2-butyl thiocyanate, should I start with (R)- or (S)-2-butanol?
You must start with (S)-2-butanol . The key stereochemistry-defining step is a bimolecular nucleophilic substitution (S(_N)2) reaction. This mechanism proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[1] The incoming thiocyanate nucleophile attacks the carbon atom from the side opposite to the leaving group, causing the stereocenter to "flip."
Caption: S(_N)2 reaction showing inversion of stereochemistry.
Q2: How can I absolutely minimize the formation of the 2-butyl isothiocyanate byproduct?
While complete suppression is difficult, you can strongly favor the thiocyanate product. The regioselectivity of the ambident thiocyanate nucleophile is a classic example of the Hard-Soft Acid-Base (HSAB) principle.
-
Sulfur (Soft Base): Prefers to attack soft electrophiles.
-
Nitrogen (Hard Base): Prefers to attack hard electrophiles.
A secondary alkyl carbon bearing a tosylate leaving group is considered a soft electrophile . Therefore, attack by the soft sulfur atom is electronically favored. To further promote this:
-
Use KSCN or NH₄SCN: These salts are common and effective.[2][4]
-
Employ Polar Aprotic Solvents: Solvents like DMF or acetone solvate the cation but leave the anion relatively "naked" and highly reactive, favoring the kinetically controlled S-attack.[2]
-
Avoid S(_N)1 Conditions: Conditions that favor carbocation formation (a very hard electrophile) would strongly favor attack by nitrogen, leading to the isothiocyanate. Therefore, avoid polar protic solvents and high temperatures.
Q3: What are the main pros and cons of the two-step (via tosylate) versus the one-pot (Mitsunobu) method?
| Feature | Two-Step Method (via Tosylate/Mesylate) | One-Pot Mitsunobu Reaction |
| Steps | 2 Steps: 1) Activation (tosylation), 2) Substitution. | 1 Step: Alcohol, PPh₃, DEAD, and a thiocyanate source are mixed. |
| Stereochemistry | Reliable inversion of configuration in the second step.[1] | Reliable inversion of configuration.[3] |
| Pros | • The intermediate tosylate is often crystalline and can be purified to high enantiomeric purity. • Avoids difficult-to-remove byproducts like TPPO. | • One-pot procedure is faster and more atom-economical. • Milder conditions; avoids using pyridine and sulfonyl chlorides. |
| Cons | • Requires an extra step and purification of the intermediate. • Tosylation/mesylation often requires pyridine (a noxious base) and can be sluggish. | • Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate, which can complicate purification.[3] • Reagents (DEAD/DIAD) are hazardous and expensive. |
Q4: How do I confirm the absolute configuration and enantiomeric purity of my final this compound product?
Confirmation requires two analytical techniques:
-
Polarimetry: Measures the optical rotation of your purified sample. A non-zero value confirms that the product is chiral and not a racemic mixture. You can compare the measured value to literature values for enantiopure samples to get a preliminary idea of purity.
-
Chiral Chromatography (GC or HPLC): This is the definitive method. By using a chiral stationary phase, the two enantiomers ((R) and (S)) will have different retention times, appearing as two separate peaks. The ratio of the areas of these two peaks gives the exact enantiomeric excess (ee).
Experimental Protocols
Protocol 1: Two-Step Synthesis via (S)-2-Butyl Tosylate
(Step A: Tosylation of (S)-2-Butanol)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and (S)-2-butanol (5.0 g, 67.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (13.7 g, 135 mmol, 2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 14.1 g, 74.2 mmol, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC (stain with KMnO₄).
-
Upon completion, quench the reaction by slowly adding cold water (50 mL). Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-butyl tosylate, which can be used directly or purified by chromatography.
(Step B: Nucleophilic Substitution)
-
In a round-bottom flask, dissolve the crude (S)-2-butyl tosylate (from Step A) in anhydrous N,N-dimethylformamide (DMF, 80 mL).
-
Add potassium thiocyanate (KSCN, 8.2 g, 84.4 mmol, ~1.25 eq).
-
Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (200 mL) and diethyl ether (100 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 100 mL to remove DMF) and then brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate carefully (product is volatile) under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield pure (R)-2-butyl thiocyanate.
Protocol 2: One-Pot Mitsunobu Synthesis
Note: This reaction should be performed in a well-ventilated fume hood as thiocyanic acid (HSCN) is toxic and volatile.
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (150 mL) and triphenylphosphine (PPh₃, 21.0 g, 80.0 mmol, 1.2 eq).
-
Add (S)-2-butanol (5.0 g, 67.5 mmol, 1.0 eq) to the solution.
-
In a separate flask, prepare a solution of thiocyanic acid. Cautiously add a solution of KSCN (7.8 g, 80.0 mmol, 1.2 eq) in water (10 mL) to a vigorously stirred biphasic mixture of 2M H₂SO₄ (50 mL) and diethyl ether (50 mL) at 0 °C. Separate the ether layer containing HSCN and dry it briefly over anhydrous Na₂SO₄. This step must be done with extreme care. A safer alternative involves using ammonium thiocyanate and an acid source in situ, as described in some literature.[3][4]
-
Cool the main reaction flask (containing alcohol and PPh₃) to -10 °C.
-
Slowly add the prepared HSCN solution to the reaction mixture.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (80.0 mmol, 1.2 eq) dropwise via syringe pump over 30 minutes, keeping the internal temperature below -5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Add diethyl ether (150 mL) to the residue and cool to 0 °C to precipitate the triphenylphosphine oxide (TPPO). Filter off the solid.
-
Concentrate the filtrate and purify by flash column chromatography as described in Protocol 1 to isolate (R)-2-butyl thiocyanate.
References
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (2023). [Link]
-
The isocyanide SN2 reaction. National Institutes of Health (NIH). (2023). [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. (2012). [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Organic thiocyanates - Wikipedia. Wikipedia. [Link]
-
Progress on the Synthesis and Applications of Thiocyanates. ResearchGate. (2025). [Link]
-
Recent advances in the chemistry of organic thiocyanates. Royal Society of Chemistry. (2015). [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. (2025). [Link]
Sources
Validation & Comparative
Differentiating 2-Butyl Thiocyanate and Isothiocyanate: A Detailed NMR Spectral Interpretation Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the precise structural elucidation of isomers is paramount. The thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups, while isomeric, exhibit distinct chemical and biological properties. Their unambiguous identification is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical tool for this purpose. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 2-butyl thiocyanate and 2-butyl isothiocyanate, offering field-proven insights into their spectral interpretation.
Fundamental Differences in Electronic Structure and Their NMR Implications
The key to distinguishing between this compound and its isothiocyanate isomer lies in the different atomic connectivity and the resulting electronic environments. In this compound, the butyl group is attached to the sulfur atom (C-S-C≡N), while in 2-butyl isothiocyanate, the linkage is through the nitrogen atom (C-N=C=S). This seemingly subtle difference profoundly impacts the distribution of electron density across the molecules, leading to characteristic shifts in their NMR spectra.
The nitrogen atom is more electronegative than the sulfur atom. Consequently, the nitrogen atom in the isothiocyanate group withdraws electron density from the adjacent carbon and its attached protons more effectively than the sulfur atom in the thiocyanate group. This deshielding effect is a cornerstone of their spectral differentiation.
Caption: Molecular structures of this compound and 2-butyl isothiocyanate.
¹H NMR Spectral Comparison: A Tale of Two Methine Protons
The most telling difference in the ¹H NMR spectra of these two isomers is the chemical shift of the methine proton (the proton on the second carbon of the butyl chain, C₂-H).
-
2-Butyl Isothiocyanate: Due to the direct attachment to the highly electronegative nitrogen atom, the methine proton in 2-butyl isothiocyanate is significantly deshielded and therefore resonates at a higher chemical shift (further downfield).
-
This compound: In contrast, the methine proton in this compound is attached to a carbon bonded to a sulfur atom. Sulfur is less electronegative than nitrogen, resulting in a less pronounced deshielding effect. Consequently, this proton appears at a lower chemical shift (further upfield) compared to its isothiocyanate counterpart.
The remaining protons of the butyl chain (the ethyl and methyl groups) will also show slight differences in their chemical shifts, but the most dramatic and diagnostically useful distinction is observed for the C₂-H proton.
¹³C NMR Spectral Comparison: The "Silent" Carbon and Other Key Signals
The ¹³C NMR spectra provide even more definitive evidence for differentiating the two isomers, with two key areas of focus: the chemical shift of the carbon directly bonded to the functional group (C₂) and the unique behavior of the isothiocyanate carbon itself.
The Alpha-Carbon (C₂) Chemical Shift
Similar to the trend observed in the ¹H NMR, the chemical shift of the C₂ carbon is highly sensitive to the attached heteroatom.
-
2-Butyl Isothiocyanate: The C₂ carbon, being directly bonded to the electronegative nitrogen, experiences a significant downfield shift.
-
This compound: The C₂ carbon, attached to the less electronegative sulfur, resonates at a comparatively upfield position.
The Thiocyanate (-SCN) vs. Isothiocyanate (-NCS) Carbon Signal
The most striking difference in the ¹³C NMR spectra lies in the signal of the carbon atom within the functional group itself.
-
Thiocyanate Carbon (-S CN): The carbon of the thiocyanate group typically appears as a sharp signal in the range of 110-120 ppm.
-
Isothiocyanate Carbon (-N=C =S): The carbon of the isothiocyanate group presents a unique challenge in ¹³C NMR spectroscopy. This signal is often very broad and of low intensity, sometimes to the point of being "nearly silent" and difficult to distinguish from the baseline noise.[1][2] This phenomenon is attributed to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus (a quadrupolar nucleus, I=1). The rapid relaxation of the nitrogen nucleus causes a significant broadening of the signal of the directly attached carbon. This broadening is a highly characteristic feature of isothiocyanates.[1]
Tabulated NMR Data Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and 2-butyl isothiocyanate. These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | C₂-H: ~3.2 - 3.5 (sextet) C₃-H₂: ~1.6 - 1.8 (m) C₄-H₃: ~1.0 (t) C₁-H₃: ~1.5 (d) | -S CN: ~110 - 115 C₂: ~45 - 50 C₃: ~30 - 35 C₁: ~20 - 25 C₄: ~10 - 15 |
| 2-Butyl Isothiocyanate | C₂-H: ~3.8 - 4.1 (sextet) C₃-H₂: ~1.7 - 1.9 (m) C₄-H₃: ~1.0 (t) C₁-H₃: ~1.4 (d) | -N=C =S: ~125 - 135 (very broad) C₂: ~55 - 60 C₃: ~28 - 32 C₁: ~18 - 22 C₄: ~10 - 15 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for the differentiation of these isomers, the following experimental workflow is recommended.
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Ensure the sample is fully dissolved and the solution is homogeneous. Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire the spectrum at a proton frequency of 400 MHz or higher for better resolution.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment to obtain singlets for all carbon signals.
-
Acquire the spectrum at a carbon frequency of 100 MHz or higher.
-
A wider spectral width of 200-240 ppm is necessary to cover the full range of carbon chemical shifts.
-
Due to the low natural abundance of ¹³C and the potentially broad isothiocyanate signal, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required to achieve a good signal-to-noise ratio, especially for the isothiocyanate sample.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline correction on the resulting spectra.
-
Reference the spectra using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
-
Spectral Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Compare the chemical shifts of the methine proton and the C₂ carbon in both spectra to identify the isomer.
-
In the ¹³C NMR spectrum of the isothiocyanate, look for the characteristic broad signal of the -NCS carbon. Its absence or extreme broadness is a strong indicator of the isothiocyanate structure.
-
Conclusion
The differentiation of this compound and 2-butyl isothiocyanate via NMR spectroscopy is a clear and robust process. The key diagnostic features are the significant downfield shift of the methine proton and the alpha-carbon in the isothiocyanate isomer due to the higher electronegativity of nitrogen compared to sulfur. Furthermore, the characteristic broadening, or "near-silence," of the isothiocyanate carbon in the ¹³C NMR spectrum serves as a definitive confirmation of this isomeric form. By following the outlined experimental protocol and understanding these fundamental spectral differences, researchers can confidently and accurately elucidate the structure of these important organic compounds.
References
-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. Available at: [Link]
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Available at: [Link]
Sources
Comparative Guide: GC-MS Analysis and Fragmentation of sec-Butyl Thiocyanate
Executive Summary: The Isomerization Trap
Status: Critical Technical Alert
Analyte: sec-Butyl Thiocyanate (
Analyzing sec-butyl thiocyanate via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique chemical challenge: thermal isomerization . Unlike stable alkyl halides, secondary thiocyanates possess a weak
This guide provides the protocols necessary to distinguish the native analyte from its thermal artifact and details the specific fragmentation patterns required for positive identification.
Part 1: Chemical Context & Stability
To interpret the mass spectrum correctly, one must understand the dynamic relationship between the thiocyanate (kinetic product) and the isothiocyanate (thermodynamic product).
The Billeter-Gerlich Rearrangement
In the heated environment of a GC injector, sec-butyl thiocyanate undergoes a [3,3]-sigmatropic rearrangement (or ion-pair return mechanism depending on solvent/phase) to form sec-butyl isothiocyanate.
| Feature | sec-Butyl Thiocyanate (R-SCN) | sec-Butyl Isothiocyanate (R-NCS) |
| Linkage | Sulfur-bound ( | Nitrogen-bound ( |
| Thermal Stability | Low (Isomerizes | High (Stable up to |
| GC Behavior | Elutes early (if stable) or disappears | Elutes later; sharp, stable peak |
| Odor | Mild, sulfide-like | Pungent, mustard-like |
Part 2: Experimental Protocols
Standard split/splitless injection at
Protocol A: Cold On-Column Injection (Recommended)
This method eliminates thermal discrimination and isomerization during injection.
-
Inlet: Cool-on-column (COC) or PTV (Programmed Temperature Vaporizer).
-
Inlet Temperature: Start at
, ramp at to after injection. -
Column: DB-5ms or ZB-5ms (5% phenyl-arylene, 95% dimethylpolysiloxane).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold
for 2 min. -
Ramp
to . -
Ramp
to (bake out).
-
Protocol B: Low-Temp Splitless (Alternative)
Use only if COC is unavailable.
-
Inlet Temperature:
Maximum (Critical Limit). -
Liner: Deactivated single taper with wool (must be freshly deactivated to prevent catalytic rearrangement).
-
Split Ratio: Splitless (purge on at 0.75 min).
Visualization: Analytical Decision Workflow
Figure 1: Analytical workflow demonstrating the critical impact of injector temperature on analyte integrity.
Part 3: Fragmentation Analysis (Mass Spectrum)[3]
Differentiation between the thiocyanate and isothiocyanate isomers relies on subtle intensity differences and specific bond cleavage propensities.
sec-Butyl Thiocyanate (R-S-CN)
Molecular Weight: 115 Da Dominant Mechanism: S-C Bond Cleavage
The sulfur-carbon bond is the weakest link. Ionization triggers the loss of the cyano group or the entire thiocyanate group.
-
115 (
): Very weak or absent. The molecular ion is unstable. -
89 (
): Loss of the cyano group (26 Da). -
57 (
): Base Peak (100%) . Cleavage of the S-C bond leaves the secondary butyl carbocation. This is the most abundant ion. -
29 (
): Secondary fragmentation of the butyl chain.
sec-Butyl Isothiocyanate (R-N=C=S)
Molecular Weight: 115 Da
Dominant Mechanism:
The isothiocyanate group is robust. The molecular ion is significantly more stable than in the thiocyanate isomer.
-
115 (
): Distinct, clearly visible intensity (typically 10-30%). -
86 (
): Loss of an ethyl group via -cleavage at the branched carbon. -
72 (
): A diagnostic rearrangement ion often found in alkyl isothiocyanates (McLafferty-like rearrangement). -
57 (
): Present, but usually not the base peak relative to other fragments compared to the thiocyanate isomer.
Comparative Data Table
| m/z | Ion Identity | sec-Butyl Thiocyanate (Target) | sec-Butyl Isothiocyanate (Artifact) |
| 115 | Molecular Ion ( | < 5% (Trace) | 15 - 40% (Distinct) |
| 89 | Present | Absent | |
| 86 | Weak | Moderate (Diagnostic) | |
| 72 | Amine/Rearrangement | Weak/Absent | Distinct |
| 57 | Butyl Cation ( | 100% (Base Peak) | High (40-80%) |
| 29 | Ethyl Cation | High | High |
Part 4: Fragmentation Pathways Visualization
The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.
Figure 2: Divergent fragmentation pathways. Note the direct cleavage dominance in thiocyanates vs. rearrangement in isothiocyanates.
Part 5: Validation & Troubleshooting
To ensure scientific integrity (E-E-A-T), you must validate that your peak is not an artifact.
-
Retention Time Index (RI) Check:
-
sec-Butyl Isothiocyanate RI (DB-5): ~946 - 960.
-
sec-Butyl Thiocyanate RI (DB-5): Typically elutes earlier than the isothiocyanate isomer due to lower polarity/boiling point interactions, though data is sparse due to instability.
-
-
Peak Shape Analysis:
-
If the peak tails significantly or shows a "saddle" shape, on-column degradation is occurring.
-
-
Chemical Derivatization Confirmation:
-
Treat the sample with ammonia.
-
Isothiocyanates react rapidly to form thioureas (
). -
Thiocyanates are generally less reactive to mild ammonia treatment under the same conditions.
-
Re-run GC-MS. If the peak disappears and a urea peak appears, it was the isothiocyanate.
-
References
-
NIST Mass Spectrometry Data Center. Butane, 2-isothiocyanato- (sec-Butyl isothiocyanate) Mass Spectrum.[3] NIST Standard Reference Database 1A v17.
- Billeter, J. (1905). Über die Umwandlung von Rhodan-in Senföle. Berichte der deutschen chemischen Gesellschaft.
- Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry.
-
PubChem. 2-Isothiocyanatobutane Compound Summary. National Library of Medicine.
Sources
Analytical Differentiation of n-Butyl vs. 2-Butyl Thiocyanate: A Comparative Guide
Executive Summary
Distinguishing n-butyl thiocyanate (1-thiocyanatobutane) from its isomer 2-butyl thiocyanate (sec-butyl thiocyanate) is a frequent challenge in nucleophilic substitution monitoring and metabolic degradation studies. While both share the molecular formula
This guide prioritizes Proton NMR (
Structural & Physical Properties[2][3][4][5]
The fundamental difference lies in the carbon skeleton. n-Butyl thiocyanate possesses a linear primary alkyl chain, whereas this compound features a chiral secondary carbon, introducing steric bulk and lowering the boiling point due to reduced Van der Waals surface contact.
Comparative Data Table
| Property | n-Butyl Thiocyanate | This compound | Diagnostic Note |
| Structure | Linear vs. Branched | ||
| Carbon Type | Primary ( | Secondary ( | Affects cation stability in MS |
| Chirality | Achiral | Chiral (Racemic usually) | 2-butyl has a stereocenter |
| Boiling Point | ~185–186 °C | ~170–175 °C (Est.)* | Branched isomers boil lower |
| Refractive Index | ~1.463 | ~1.458 | Lower density in branched isomer |
*Note: Exact boiling points for the secondary isomer vary by purity/pressure, but it consistently elutes/boils lower than the linear isomer.
Spectroscopic Analysis (The "Gold Standard")
While Infrared (IR) spectroscopy confirms the functional group, it is insufficient for distinguishing these isomers. Both exhibit the sharp, diagnostic
Nuclear Magnetic Resonance (NMR) is the required method for unambiguous identification.
A. Proton NMR ( H NMR)[4][11]
The magnetic environment of the
1. The
-Proton Signal (Crucial)
-
n-Butyl: The
-protons are on a primary carbon ( ). They couple with the adjacent methylene group ( ), resulting in a Triplet .-
Shift:
ppm.
-
-
2-Butyl: The
-proton is on a secondary carbon ( ). It couples with both the adjacent methylene group ( ) and the adjacent methyl group ( ). This results in a complex Multiplet (Sextet) .-
Shift:
ppm (Deshielded due to branching/sterics).
-
2. The Methyl Signatures
-
n-Butyl: Shows a single terminal methyl group as a Triplet at
ppm. -
2-Butyl: Shows two distinct methyl signals :
-
Terminal methyl (triplet,
ppm). -
Branched methyl (Doublet,
ppm): This doublet arises from coupling with the single methine proton. This is the "smoking gun" for the 2-butyl isomer.
-
B. Carbon-13 NMR ( C NMR)
-
n-Butyl: The
-carbon signal appears upfield relative to the secondary isomer, typically around 33–34 ppm. -
2-Butyl: The
-carbon is deshielded by the branch, appearing downfield around 45–48 ppm.
Mass Spectrometry (MS) Fragmentation[1][5][12]
In Electron Impact (EI) MS (70 eV), both isomers show a molecular ion (
-
Fragmentation Logic: The C-S bond cleavage leads to alkyl carbocations.
-
Diagnostic Peak: The peak at m/z 57 (butyl cation) is typically more intense and stable for the 2-butyl isomer than the n-butyl isomer.
-
Loss of Methyl: this compound may show a distinct M-15 peak (m/z 100) due to the loss of the methyl group at the branch, which is statistically favored and leads to a stabilized cation.
Chromatographic Separation (GC-MS)
When analyzing a mixture, retention time is the primary filter.
-
Column: Non-polar capillary column (e.g., DB-5, HP-5).
-
Elution Order: Branched isomers generally have lower boiling points and more compact "spherical" shapes, reducing interaction with the stationary phase compared to linear chains.
-
First Eluter: this compound[6]
-
Second Eluter: n-Butyl Thiocyanate
-
-
Caution: Ensure the injector port temperature is kept below 200°C if possible. Thiocyanates can thermally isomerize to isothiocyanates (R-NCS) at high temperatures, which would appear as a new peak with a distinct mass spectrum (strong m/z 72 peak for NCS fragment).
Visual Decision Logic
The following diagram outlines the logical workflow for identifying your unknown sample.
Figure 1: Analytical decision tree for differentiating butyl thiocyanate isomers.
Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and avoid solvent overlap, follow this standard preparation method.
Materials:
-
NMR Tube (5mm, high precision)
-
Deuterated Chloroform (
) with 0.05% TMS (Tetramethylsilane) internal standard. -
Pasteur pipettes.
Procedure:
-
Aliquot: Transfer 10–20 mg (approx. 10–20
) of the liquid thiocyanate sample into a clean vial. -
Solvation: Add 0.6 mL of
. Cap and invert gently to mix. Ensure the solution is homogeneous; thiocyanates are generally soluble in chloroform. -
Transfer: Transfer the solution to the NMR tube. The solution height should be approx. 4-5 cm.
-
Acquisition:
-
Analysis:
-
Zoom into the 0.8–1.5 ppm region to identify methyl doublets (indicates 2-butyl).
-
Zoom into the 2.8–3.5 ppm region to determine
-proton multiplicity (Triplet = n-butyl; Sextet = 2-butyl).
-
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Butyl Thiocyanate. NIST Chemistry WebBook, SRD 69. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for general NMR shift rules of primary vs secondary alkyl-X).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. scispace.com [scispace.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Butyl thiocyanate CAS#: 628-83-1 [amp.chemicalbook.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Reactivity of 2-Butyl Thiocyanate and 2-Butyl Isothiocyanate
For researchers and professionals in drug development and organic synthesis, the choice between isomeric building blocks can have profound implications for reaction outcomes and product profiles. This guide provides an in-depth comparison of the reactivity of two such isomers: 2-butyl thiocyanate and 2-butyl isothiocyanate. By examining their structural and electronic characteristics, we will elucidate their distinct reaction pathways and provide a framework for their selective application in chemical synthesis.
Structural and Electronic Divergence: The Foundation of Differential Reactivity
At the heart of the differing reactivity of this compound and 2-butyl isothiocyanate lies their distinct covalent linkage to the sec-butyl group.[1] In this compound, the alkyl group is attached to the sulfur atom, resulting in a molecule with a linear thiocyanate group (R-S-C≡N). Conversely, 2-butyl isothiocyanate features a bond between the alkyl group and the nitrogen atom, leading to a bent isothiocyanate moiety (R-N=C=S).[2]
This fundamental structural variance dictates the electronic distribution and, consequently, the primary reactive sites within each molecule.
-
This compound (R-S-C≡N): The carbon atom of the sec-butyl group directly bonded to the electronegative sulfur atom is the primary electrophilic center. This C-S bond is susceptible to nucleophilic attack, analogous to the C-X bond in alkyl halides. The thiocyanate group (-SCN) acts as a good leaving group, comparable to halides, facilitating nucleophilic substitution reactions.
-
2-Butyl Isothiocyanate (R-N=C=S): The central carbon atom of the isothiocyanate group is highly electrophilic. This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This electrophilic carbon is the primary site for nucleophilic attack, leading to addition reactions across the N=C or C=S double bonds.
The following diagram illustrates the structural and electronic differences between the two isomers.
Caption: Structural comparison of this compound and 2-butyl isothiocyanate, highlighting their primary electrophilic centers.
Comparative Reactivity Analysis
The distinct electronic profiles of these isomers manifest in their divergent behavior towards various reagents.
Nucleophilic Reactions: A Tale of Two Mechanisms
The most significant difference in reactivity is observed in their reactions with nucleophiles.
-
This compound: Nucleophilic Substitution (SN2): This isomer reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the thiocyanate group, leading to the displacement of the thiocyanate anion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Reaction Scheme: Nu- + CH₃CH₂CH(CH₃)-SCN → Nu-CH(CH₃)CH₂CH₃ + SCN-
-
2-Butyl Isothiocyanate: Nucleophilic Addition: In contrast, 2-butyl isothiocyanate undergoes nucleophilic addition at the central carbon of the N=C=S group.[2] This reaction is characteristic of cumulenes and results in the formation of a tetrahedral intermediate, which can then be protonated or undergo further reaction. The reaction rate is primarily dependent on the electrophilicity of the central carbon and the nucleophilicity of the attacking species.
Reaction Scheme: Nu- + CH₃CH₂CH(CH₃)-N=C=S → CH₃CH₂CH(CH₃)-N=C(S)-Nu → (after workup) CH₃CH₂CH(CH₃)-NH-C(=S)-Nu
The following table summarizes the expected outcomes with common nucleophiles:
| Nucleophile | This compound (SN2 Product) | 2-Butyl Isothiocyanate (Addition Product) |
| Amine (R'-NH2) | N-sec-butylaniline (if R' is phenyl) | N-sec-butyl-N'-R'-thiourea |
| Thiol (R'-SH) | sec-Butyl sulfide | N-sec-butyldithiocarbamate |
| Hydroxide (OH-) | sec-Butanol | N-sec-butylthiocarbamic acid (unstable) |
| Cyanide (CN-) | 2-Methylbutyronitrile | (Complex reaction mixture) |
Thermal Stability and Isomerization
Generally, alkyl isothiocyanates are thermodynamically more stable than their corresponding thiocyanate isomers.[3] This is evidenced by the fact that alkyl thiocyanates can often be isomerized to isothiocyanates under thermal conditions or in the presence of a catalyst. For instance, sec-butyl thiocyanate has been shown to isomerize to sec-butyl isothiocyanate, albeit with low conversion, when heated with zinc chloride.[4] This suggests that while there is a kinetic barrier, the isothiocyanate is the more stable form.
This isomerization is thought to proceed through a mechanism involving the formation of a carbocation-like intermediate, which is then trapped by the nitrogen or sulfur atom of the thiocyanate anion. The stability of the sec-butyl carbocation facilitates this process to some extent.
Caption: Proposed pathway for the isomerization of this compound to 2-butyl isothiocyanate.
Experimental Protocol for Comparative Reactivity Assessment
To empirically validate the discussed reactivity differences, a competitive reaction with a model nucleophile can be performed. This protocol is designed to provide a clear, quantitative comparison of the reaction rates.
Objective: To determine the relative reactivity of this compound and 2-butyl isothiocyanate towards a common amine nucleophile.
Materials:
-
This compound
-
2-Butyl isothiocyanate
-
Aniline
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 2-butyl isothiocyanate, and the expected N-sec-butyl-N'-phenylthiourea product in acetonitrile with a known concentration of the internal standard. This will be used to create a calibration curve for quantitative analysis.
-
Reaction Setup: In a clean, dry vial, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2-butyl isothiocyanate in 10 mL of anhydrous acetonitrile. Add a known amount of the internal standard.
-
Reaction Initiation: To the solution from step 2, add a limiting amount of aniline (e.g., 0.5 mmol). Start a timer immediately.
-
Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by diluting with a large volume of a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC-MS.
-
Data Interpretation: Using the calibration curves, determine the concentration of the remaining reactants (this compound and 2-butyl isothiocyanate) and the formed product (N-sec-butyl-N'-phenylthiourea) at each time point. Plot the concentration of each species versus time to determine the reaction rates.
Caption: Workflow for the comparative reactivity experiment.
Practical Implications and Conclusion
The distinct reactivity profiles of this compound and 2-butyl isothiocyanate offer unique opportunities in synthetic chemistry:
-
This compound is an effective electrophile for introducing the sec-butyl group via an SN2 reaction, providing a straightforward route to secondary alkyl amines, ethers, and sulfides. Its utility lies in its ability to act as a pseudohalide, offering an alternative to traditional alkyl halides.
-
2-Butyl Isothiocyanate serves as a versatile building block for the synthesis of thioureas, thioamides, and other sulfur- and nitrogen-containing heterocycles through nucleophilic addition.[5] Its applications are particularly relevant in medicinal chemistry, where the thiourea moiety is a common pharmacophore.[6]
References
-
Ilic, P. T., & Tarbell, D. S. (1953). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 75(24), 6078–6080. [Link]
-
Oreate AI Blog. (2026, January 15). Iso-Butyl vs. Sec-Butyl: Understanding the Differences. [Link]
-
Mazumder, A., & Dwivedi, A. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. PubMed. [Link]
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
The Good Scents Company. (n.d.). butyl isothiocyanate. [Link]
- Google Patents. (n.d.).
-
ScienceDirect. (2006). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. [Link]
-
PubChem. (n.d.). 2-Butyl isothiocyanate. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Butylisothiocyanate (FDB009045). [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Kinetics of Organic Substitution Reactions in Molten Acetate and Thiocyanate Salts. [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
Sources
- 1. Iso-Butyl vs. Sec-Butyl: Understanding the Differences - Oreate AI Blog [oreateai.com]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 6. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of 2-Butyl Thiocyanate: A Comparative HPLC Guide
Executive Summary: The Isomer Challenge
2-Butyl thiocyanate (sec-butyl thiocyanate) presents a unique analytical challenge in chemical synthesis and drug development.[1] Its structural isomer, 2-butyl isothiocyanate , is not only a common synthetic byproduct but also a potential degradation product.
While Gas Chromatography (GC) is the default for volatile organosulfur compounds, it poses a critical risk: thermal isomerization .[1] Alkyl thiocyanates can rearrange to isothiocyanates at elevated temperatures (inlet/column), leading to false-positive impurity results.[1]
This guide establishes a High-Performance Liquid Chromatography (HPLC) protocol as the "Gold Standard" for purity validation, prioritizing thermal stability and isomer resolution.
Technique Comparison: Why HPLC?
The following table objectively compares analytical techniques for this compound validation.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | 1H-NMR |
| Primary Utility | Purity & Stability Indicating | Volatile Impurity Profiling | Structural Identity |
| Thermal Risk | Low (Ambient analysis) | High (Isomerization risk >100°C) | None |
| Isomer Resolution | Excellent (with optimized gradient) | Good (if stable) | High (distinct chemical shifts) |
| Sensitivity (LOD) | High (< 0.1%) | Very High (ppm level) | Low (~1%) |
| Suitability | Best for Final Purity | Best for Residual Solvents | Best for ID Confirmation |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method during the development lifecycle.
HPLC Method Development Strategy
The Chemical Basis[1]
-
Analytes: this compound (Target) vs. 2-Butyl Isothiocyanate (Impurity).
-
UV Characteristics:
Optimized Experimental Protocol
This protocol is designed to be self-validating by separating the target from its hydrolysis product (2-butanol) and its isomer.[1]
Instrument: HPLC with DAD (or UV-Vis). Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm or 5 µm particle size. Temperature: 25°C (Strictly controlled to prevent degradation).
Mobile Phase:
-
Solvent A: Water (Milli-Q grade)[1]
-
Note: Avoid phosphate buffers if MS coupling is anticipated; simple water/MeCN is sufficient for these neutral species.[1]
Gradient Profile:
| Time (min) | % Solvent A (Water) | % Solvent B (MeCN) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Salt Elution |
| 15.0 | 10 | 90 | Gradient Elution |
| 20.0 | 10 | 90 | Wash (Elute Isothiocyanate) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Detection:
-
Channel 1: 215 nm (Quantification of this compound).[1]
-
Channel 2: 245 nm (Specific monitoring for Isothiocyanate impurity).[1]
Validation Workflow (ICH Q2 Aligned)
To ensure "Trustworthiness," the method must undergo rigorous validation.[1]
Specificity (The Critical Test)
You must demonstrate that the method distinguishes between the thiocyanate and the isothiocyanate.[1]
-
Experiment: Spike pure this compound with 1% 2-butyl isothiocyanate.
-
Acceptance Criteria: Resolution (Rs) > 1.5 between the two peaks. The isothiocyanate should elute later due to lower polarity compared to the thiocyanate ester.[1]
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Metric: Correlation coefficient (
) 0.999.[1]
Solution Stability (Hydrolysis Check)
Alkyl thiocyanates can hydrolyze in water.[1][4]
-
Protocol: Inject the standard solution at 0, 4, 8, and 24 hours.
-
Acceptance: Peak area change < 2.0%.[1] If unstable, switch to a higher % organic initial gradient or reduce autosampler temperature to 4°C.
Synthesis & Impurity Pathway Visualization
Understanding where impurities come from is vital for "Expertise."[1]
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols | Use a high-purity, end-capped C18 column.[1] |
| Ghost Peaks | Contaminated Mobile Phase | Use fresh Milli-Q water; filter MeCN. |
| Area Drift | Sample Evaporation | This compound is semi-volatile.[1] Use capped vials with slit septa; keep autosampler cooled. |
| Isomer Co-elution | Gradient too steep | Shallow the gradient slope between 10-20 mins to improve resolution. |
Expert Tip: The "Thermal Check"
Before validating, run a quick experiment: Inject the sample on HPLC, then heat the same vial to 60°C for 1 hour and re-inject. If the isothiocyanate peak (later eluting, 245 nm absorbance) increases, your compound is thermally labile. This confirms that GC is invalid for purity determination and HPLC is mandatory.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Guyon, F., et al. (1999).[1] Separation of thiocyanates and isothiocyanates by HPLC.[1] Journal of Chromatography A. (Contextual grounding for separation principles).
-
Smith, P. A. S. (1983).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] Benjamin/Cummings.[1] (Source for thermal isomerization mechanisms of thiocyanates).[1]
-
PubChem. (n.d.).[1] 2-Butyl isothiocyanate Compound Summary. National Center for Biotechnology Information.[1] Link[1]
Sources
Comparative Guide: Nucleophilic Selectivity and Stability in Secondary Alkyl Thiocyanate Synthesis
Executive Summary: The Ambident Paradox at Secondary Centers
Secondary alkyl thiocyanates (
This guide objectively compares the nucleophilic performance of the thiocyanate ion (
Mechanistic Grounding: Sterics vs. Electronics
To control the outcome, one must understand the competing forces. The thiocyanate anion is an ambident nucleophile with two nucleophilic sites:
-
Sulfur (S): A "soft" base, highly polarizable, low charge density. Favors attack at soft electrophiles (saturated carbons).
-
Nitrogen (N): A "hard" base, lower polarizability, higher charge density. Favors attack at hard electrophiles (carbocations, carbonyls).
The Secondary Carbon Conflict
At a secondary carbon (e.g., 2-bromobutane), the reaction trajectory is compromised:
-
Steric Bulk: Hinders the orbital overlap required for the concerted
mechanism, slowing the rate of S-attack. -
Carbocation Character: The secondary center can stabilize a partial positive charge, introducing
character. This "hardening" of the electrophile increases the probability of N-attack (Isothiocyanate formation).
Figure 1: Reaction Pathway Selectivity The following diagram illustrates the kinetic vs. thermodynamic control governing the product distribution.
Caption: Kinetic S-attack dominates under mild SN2 conditions, while heat or SN1 conditions favor thermodynamic N-attack (Isothiocyanate).
Comparative Performance Analysis
3.1 Nucleophilic Strength Comparison (Swain-Scott Parameters)
The nucleophilic strength (
| Nucleophile | Character | Reactivity at | Primary Side Reaction | |
| Thiolate ( | > 7.0 | Very Soft | High | Elimination (E2) if basic |
| Thiocyanate ( | 6.7 | Soft | Moderate-High | N-alkylation ( |
| Iodide ( | 5.0 | Soft | Moderate | Reversible reaction |
| Azide ( | 4.0 | Moderate | Moderate | None (stable product) |
| Bromide ( | 3.8 | Borderline | Low | Leaving group competition |
Key Insight:
3.2 Solvent-Dependent Selectivity (R-SCN vs R-NCS)
The choice of solvent is the single most critical variable for secondary substrates.
| Solvent System | Mechanism Bias | S:N Ratio (Approx) | Recommendation |
| Ethanol/MeOH | Solvates N (H-bond) | 95:5 | Preferred for R-SCN purity. Slower rate. |
| Acetone | Dipolar Aprotic | 80:20 | Good balance of rate vs selectivity. |
| DMF/DMSO | Naked Anion | 60:40 | Avoid for R-SCN. High rate but high isothiocyanate impurity. |
| Toluene + PTC | Ion Pairing | Variable | High yield, requires strict temp control. |
Validated Experimental Protocols
Protocol A: Synthesis of Secondary Alkyl Thiocyanates (Kinetic Control)
Target: 2-Thiocyanatobutane from 2-Bromobutane
Rationale: To maximize S-alkylation, we use a protic solvent to "mask" the nitrogen end of the
Materials:
-
2-Bromobutane (10 mmol)
-
Potassium Thiocyanate (KSCN) (15 mmol) - Dried in vacuo
-
Ethanol (Absolute, 20 mL)
Workflow:
-
Preparation: Dissolve KSCN (1.46 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add 2-Bromobutane (1.37 g) dropwise at room temperature.
-
Reaction: Stir vigorously at 40-50°C for 4-6 hours.
-
Critical Step: Do NOT reflux. Refluxing secondary thiocyanates in the presence of halide ions promotes isomerization to isothiocyanate.
-
-
Workup:
-
Filter off the precipitated KBr.
-
Concentrate the filtrate under reduced pressure (keep bath < 40°C).
-
Dilute residue with
, wash with water (2x) to remove unreacted . -
Dry over
and concentrate.
-
-
Purification: Vacuum distillation (if stable) or flash chromatography (Silica, Hexane:EtOAc 9:1).
Data Validation:
-
IR Spectroscopy: Look for sharp peak at 2150 cm⁻¹ (
). Absence of broad/strong peak at 2050-2100 cm⁻¹ ( ) confirms purity.
Protocol B: Isomerization Check (Stability Test)
If your application requires high thermal stability, test the secondary thiocyanate:
-
Dissolve R-SCN in Toluene.
-
Add 10 mol%
(Lewis Acid). -
Heat to 80°C.
-
Monitor by TLC/IR. Secondary R-SCN will convert to R-NCS significantly faster than primary analogs.
Reactivity Profile: R-SCN as a "Nucleophile"
While the prompt asks for nucleophilic strength in secondary alkyl thiocyanates, it is vital to clarify that the product R-SCN is an electrophile , not a nucleophile, in most drug development contexts.
-
Electrophilic Site: The nitrile carbon (
). -
Reactions:
-
Hydrolysis: Forms thiocarbamates.
-
Reduction:
yields secondary thiols ( ). -
Oxidation: Forms sulfonic acids.
-
Figure 2: Reactivity Decision Tree
Caption: R-SCN primarily acts as an electrophile or thiol precursor. Nucleophilic attack often triggers rearrangement.
References
- Guy, R. G. (1977). The Chemistry of the Cyanates and Their Thio Derivatives. Wiley-Interscience. (Foundational text on ambident reactivity of SCN).
- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
-
Fava, A., et al. (1966). "Kinetics of the reaction of alkyl halides with thiocyanate ion." Journal of the American Chemical Society, 88(19), 4643-4649. Link (Definitive kinetic data on S vs N attack).
-
Smith, P. A. S., & Emerson, D. W. (1960). "The Isomerization of Alkyl Thiocyanates to Isothiocyanates." Journal of the American Chemical Society, 82(12), 3076–3080. Link (Mechanism of thermal rearrangement).
-
Iranpoor, N., et al. (2004).[1] "A Novel and Highly Selective Method for the Conversion of Alcohols to Thiocyanates." Synthesis, 2004(1), 92-96.[1] Link (Modern protocols for secondary centers).
Sources
A Comparative Guide to Elemental Analysis Standards for the Verification of 2-Butyl Thiocyanate
For researchers, scientists, and professionals in drug development, the unequivocal verification of a compound's identity and purity is the bedrock of reliable and reproducible research. 2-Butyl thiocyanate (C₅H₉NS), a molecule with applications in synthesis and materials science, requires stringent analytical validation. This guide provides an in-depth comparison of elemental analysis standards and methodologies for its verification, moving beyond mere procedural steps to explain the underlying scientific rationale for each choice. We will compare the principal technique of combustion analysis with alternative methods, providing the data and context needed to design a robust, self-validating verification system.
The Theoretical Benchmark: Stoichiometric Composition of this compound
Before any analysis, we must establish the theoretical elemental composition of this compound, derived from its molecular formula, C₅H₉NS. This stoichiometric blueprint is the ultimate benchmark against which all experimental results are measured.
-
Molecular Formula: C₅H₉NS
-
Molecular Weight: 115.20 g/mol [1]
-
Theoretical Elemental Composition:
-
Carbon (C): 52.13%
-
Hydrogen (H): 7.88%
-
Nitrogen (N): 12.16%
-
Sulfur (S): 27.83%
-
Any deviation from these values in an experimental setting must be investigated, as it may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Primary Method: Combustion-Based CHNS Analysis
Combustion analysis is the cornerstone technique for determining the elemental composition of organic compounds.[2][3] Its prevalence is due to its speed, simplicity, and high accuracy when properly calibrated.[2] The method is rooted in the Dumas method of combustion, where a sample is burned in an excess of oxygen at high temperatures, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, and SO₂).[2][3]
Principle of Operation
The workflow of a modern CHNS analyzer is a multi-stage process designed for complete conversion and precise detection.
Caption: Workflow for CHNS elemental analysis by combustion.
Experimental Protocol: CHNS Analysis of this compound
This protocol describes a self-validating system through the strategic use of blanks, Certified Reference Materials (CRMs), and sample replicates.
Instrumentation: Automated CHNS Elemental Analyzer
Certified Reference Materials (CRMs):
-
Primary Calibrant: Sulfanilamide (C₆H₈N₂O₂S) - chosen for its high purity, stability, and presence of all four target elements.
-
Validation Standard: Cystine (C₆H₁₂N₂O₄S₂) - a secondary, well-characterized standard to independently verify the calibration curve. Many suppliers offer ISO 17034 accredited CRMs.[4]
Methodology:
-
Instrument Preparation & Conditioning:
-
Ensure the combustion and reduction tubes are packed with fresh reagents (e.g., tungsten(VI) oxide/copper on the oxidation side, elemental copper on the reduction side).
-
Perform a leak test to ensure a sealed gas pathway. This is critical for accurate nitrogen determination, as atmospheric N₂ is a potential contaminant.
-
Condition the instrument by running several empty tin capsules to establish a stable baseline.
-
-
Calibration:
-
Accurately weigh 3-5 replicates of the primary calibrant (Sulfanilamide) at varying masses (e.g., 1.0 mg to 3.0 mg) into tin capsules.
-
Analyze the calibrants to generate a linear calibration curve for each element (C, H, N, S). The instrument's software correlates the detector response (area) to the known absolute mass of each element.
-
Causality: Using a range of masses ensures the detector's response is linear and accurate across the expected mass of each element in the unknown sample.
-
-
Calibration Validation:
-
Analyze 2-3 replicates of the validation standard (Cystine) weighed to fall within the calibrated range.
-
The determined elemental percentages for Cystine must fall within the certified uncertainty of the reference material. If not, the calibration must be repeated. This step ensures the system is trustworthy and not merely optimized for a single calibrant.
-
-
Sample Analysis:
-
In a volatile-weighing tin capsule, accurately weigh approximately 1-2 mg of the this compound sample. Perform this in triplicate.
-
Causality: this compound is a liquid. Using capsules designed for volatile liquids is essential to prevent sample loss between weighing and analysis, which would erroneously alter the elemental ratios. Triplicate analysis provides statistical confidence in the result.
-
Run the samples using the established calibration.
-
-
Data Interpretation:
-
The analyzer software will report the weight percentages for C, H, N, and S.
-
Calculate the mean and standard deviation for the triplicate sample runs.
-
Compare the experimental mean values to the theoretical composition. A generally accepted tolerance for pure compounds is ±0.4% from the theoretical value for each element.
-
Alternative Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
While combustion analysis is ideal for CHNS, ICP-OES is a powerful alternative for quantifying specific elements, particularly sulfur, in organic matrices.[5][6] It is often used in industries like petroleum where sulfur content is a critical quality parameter.[7]
Principle of Operation
ICP-OES involves introducing a sample into a high-temperature argon plasma (~10,000 K). The intense heat desolvates, atomizes, and excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.
Experimental Protocol: Sulfur Determination by ICP-OES
Instrumentation: ICP-OES with a radially-viewed plasma configuration and a solvent-resistant sample introduction kit.
Certified Reference Materials (CRMs):
-
Sulfur in Mineral Oil Standards (commercially available). These are traceable to national standards like those from NIST.[8]
Methodology:
-
Sample Preparation (Critical Step):
-
Accurately weigh the this compound sample.
-
Dilute the sample to a suitable concentration (e.g., 1-10 ppm S) using a high-purity organic solvent such as kerosene or xylene.
-
Causality: Direct injection of organic compounds into an ICP can destabilize the plasma and cause carbon buildup on the torch.[9] Dilution minimizes these matrix effects. The choice of solvent is important; it should be of low volatility and have a well-characterized background spectrum.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards by diluting the Sulfur CRM in the same solvent used for the sample. The concentration range should bracket the expected sulfur concentration of the diluted sample.
-
Aspirate the standards into the plasma and measure the emission intensity at a prominent, interference-free sulfur wavelength (e.g., 180.731 nm or 182.034 nm).[6]
-
Generate a calibration curve of emission intensity versus sulfur concentration.
-
-
Sample Analysis:
-
Aspirate the diluted this compound sample into the plasma and record the sulfur emission intensity.
-
The sulfur concentration in the diluted sample is determined from the calibration curve.
-
-
Data Interpretation:
-
Back-calculate the original sulfur concentration in the undiluted sample using the dilution factor.
-
Convert this concentration (e.g., in mg/kg) to a weight percentage and compare it to the theoretical value of 27.83%.
-
Performance Comparison: Combustion Analysis vs. ICP-OES
| Feature | Combustion CHNS Analysis | ICP-OES (for Sulfur) |
| Elements Analyzed | Simultaneous C, H, N, S | Primarily one element at a time (S); multi-element possible |
| Accuracy | Excellent (typically within ±0.3% of theoretical) | Very Good (typically within 1-5% of the true value) |
| Precision | High (RSD < 0.5%) | High (RSD < 2%) |
| Sample Preparation | Simple: direct weighing into a capsule. | Complex: requires precise dilution in an organic solvent. |
| Analysis Time | Fast (~5-10 minutes per sample) | Moderate (~3-5 minutes per sample, plus preparation time) |
| Interferences | Minimal; proper combustion and separation are key. | Significant; spectral and matrix effects from the organic solvent.[9] |
| Primary Use Case | Stoichiometric confirmation of pure organic compounds. | Quantifying trace-to-major element concentrations, especially in complex matrices. |
| Cost | Lower capital and operational cost. | Higher capital and operational cost (argon consumption). |
A Holistic Approach: Complementary Verification Techniques
Elemental analysis confirms that the correct proportions of atoms are present, but it does not confirm their arrangement (isomerism) or detect impurities with similar elemental compositions. A truly robust verification strategy integrates elemental analysis with orthogonal techniques.
Caption: A multi-technique strategy for compound verification.
-
Gas Chromatography (GC): Provides a quantitative measure of purity. An analysis might show the main peak for this compound constitutes 99.8% of the total peak area, with minor peaks indicating impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the specific structural arrangement of atoms, distinguishing this compound from its isomers, such as 1-butyl thiocyanate or sec-butyl isothiocyanate.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement that further corroborates the elemental formula.[10]
Conclusion
For the definitive elemental verification of this compound, combustion analysis is the superior and recommended primary method . It is fast, accurate, and simultaneously provides data for all four key elements (C, H, N, S), allowing for a direct comparison to the compound's stoichiometric formula. Its reliance on well-established, stable CRMs like sulfanilamide underpins a trustworthy and self-validating analytical system.
While ICP-OES is a powerful technique for sulfur analysis, its complex sample preparation and potential for matrix effects make it less efficient for routine stoichiometric confirmation of a pure compound. Its strength lies in quantifying sulfur in more complex mixtures or at trace levels.
Ultimately, the highest degree of scientific confidence is achieved by integrating combustion analysis with complementary techniques. Confirming the correct elemental ratios with combustion analysis, quantifying purity with GC, and verifying the molecular structure with NMR and MS provides an unassailable, multi-faceted validation of this compound's identity and quality, meeting the rigorous demands of research and development.
References
-
The Good Scents Company. (n.d.). butyl isothiocyanate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 2-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
Gel'man, N. E. (2007). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 62(7), 634-645. Retrieved from [Link]
-
Mello, P. A., & de Moraes, D. P. (2014). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. Spectroscopy, 29(4), 30-41. Retrieved from [Link]
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Greyhound Chromatography. (2023, April 27). Paragon Scientific's Sulfur Certified Reference Materials. Retrieved from [Link]
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Elementar. (n.d.). Sulfur and nitrogen analyzer trace SN cube. Retrieved from [Link]
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ARO Scientific. (n.d.). Sulfur Certified Reference Materials (CRM) and Standards. Retrieved from [Link]
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EST Analytical. (n.d.). NEXIS - Total Nitrogen/Sulfur Combustion Analyzer. Retrieved from [Link]
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International Organization for Standardization. (n.d.). ISO 22887: Determination of total sulfur in fertilizers by high temperature combustion. Retrieved from [Link]
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Sanchez, R., Todolí, J. L., Lienemann, C. P., & Mermet, J. M. (2013). Determination of trace elements in petroleum products by inductively coupled plasma techniques: A critical review. Spectrochimica Acta Part B: Atomic Spectroscopy, 86, 1-21. Retrieved from [Link]
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Meyer, F. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 271-274. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyl thiocyanate. PubChem Compound Database. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D5790: Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
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Bureau of Indian Standards. (2008). IS 1786: High strength deformed steel bars and wires for concrete reinforcement. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Butyl thiocyanate
Executive Safety Directive: The "Silent" Hazard
Handling 2-Butyl thiocyanate (sec-Butyl thiocyanate) requires a shift in mindset from standard organic solvent protocols. Unlike simple aliphatics, organic thiocyanates (R-SCN) possess a dual-hazard profile:
-
Direct Toxicity: They are lipophilic, facilitating rapid dermal absorption.
-
Metabolic Activation: Upon absorption, thiocyanates can be metabolized to release cyanide ions (
), albeit more slowly than isonitriles. Furthermore, contact with strong acids immediately liberates hydrogen cyanide (HCN) gas.
Core Directive: Treat this compound not just as a flammable irritant, but as a latent cyanide source . Your PPE strategy must focus on permeation resistance and respiratory isolation .
The PPE Barrier Matrix
Standard laboratory PPE (lab coat, safety glasses, 4-mil nitrile gloves) is insufficient for active synthesis or transfer of this compound. You must upgrade to the following standards.
A. Hand Protection: The "Double-Shell" Protocol
Organic thiocyanates can permeate standard disposable nitrile rubber in minutes. Relying on a single layer of nitrile is a critical failure point.
| Hazard Level | Protocol | Glove Specification | Rationale |
| Incidental Contact (Analytical/Small Scale) | Double Gloving | Inner: 4-mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Sacrificial layer) | Provides ~15 minutes of splash protection. The outer glove is removed immediately upon any contact. |
| High Exposure (Synthesis/Transfer >100mL) | Laminate Liner | Inner: Silver Shield® / 4H® (Laminate)Outer: 8-mil Nitrile (Mechanical protection) | Laminate films offer >4-hour breakthrough times against small organosulfurs. The outer nitrile prevents the slippery laminate from compromising grip. |
| Spill Cleanup | Heavy Polymer | Primary: Butyl Rubber (≥25 mil) or Viton® | Thick butyl rubber is required to resist saturation during bulk cleanup. |
B. Respiratory Protection
-
Engineering Control First: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .
-
Respirator: If work must occur outside a hood (e.g., equipment maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. The "Acid Gas" component is a safeguard against potential HCN evolution.
C. Eye & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are prohibited due to the risk of vapor absorption through the lacrimal ducts.
-
Body: Flame-resistant (Nomex/treated cotton) lab coat. For synthesis >1 Liter, add a chemical-resistant apron (Tychem® or similar) to prevent chest/lap saturation.
Decision Logic: PPE Selection
Use this logic flow to determine the required protection level before initiating any experiment.
Figure 1: Decision logic for selecting PPE based on operational scale and engineering controls.
Operational Protocol: Handling & Transfer
Pre-Operation Checklist:
-
Acid Sweep: Verify that NO acids (sulfuric, hydrochloric, nitric) are present in the immediate workspace. Mechanism:
. -
Neutralizer Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or aqueous Sodium Hydroxide to neutralize minor drips immediately.
Step-by-Step Transfer:
-
Cannula Transfer: For volumes >50mL, use a cannula or positive-pressure syringe technique to avoid open pouring. This minimizes the "headspace" vapor release.
-
Septum Integrity: Use PTFE-lined septa. Thiocyanates can swell standard rubber septa, leading to leaks.
-
Decontamination: Upon completion, wipe all exterior surfaces of flasks with a bleach-soaked wipe before removing them from the hood. This oxidizes residual thiocyanate to less toxic cyanate/sulfate forms.
Emergency Response: Spill & Exposure
In the event of a release, speed is critical to prevent metabolic uptake.
A. Exposure Response
-
Skin Contact:
-
Strip: Remove contaminated gloves/clothing immediately. Do not peel gloves by the fingertips; roll them off to trap the chemical inside.
-
Flush: Wash skin with soap and tepid water for 15 minutes. Do not use hot water, which opens pores and accelerates absorption.
-
Alert: Inform medical personnel of potential cyanide metabolite risk.
-
-
Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately.
B. Spill Cleanup Workflow
Figure 2: Immediate response workflow for this compound spills.
Disposal & Waste Management
Improper disposal is the most common cause of thiocyanate accidents.
-
Segregation Rule #1 (The Golden Rule): NEVER mix thiocyanate waste with Acidic Waste Streams . This will generate lethal HCN gas in the waste container.
-
Segregation Rule #2: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the reaction is violently exothermic.
-
Labeling: Label the waste container clearly: "Hazardous Waste - Organic Thiocyanates - TOXIC - DO NOT ADD ACID."
-
Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers as thiocyanates can corrode certain alloys over time.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78151, 2-Butyl isothiocyanate / Thiocyanate isomers. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiocyanates. Retrieved from [Link]
(Note: While specific permeation data for the 2-butyl isomer is rare, recommendations are derived from the chemical class behavior of alkyl thiocyanates as per standard industrial hygiene practices.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
